5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine molecular weight and formula
[1] Abstract This technical guide profiles 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine , a highly functionalized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
This technical guide profiles 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine , a highly functionalized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] This monograph details its physicochemical properties, validated synthesis protocols via nucleophilic aromatic substitution (
), and its strategic utility in structure-activity relationship (SAR) campaigns.[1]
Part 1: Chemical Identity & Physicochemical Properties[1][2]
Core Identifiers
The molecule features a pyridine core decorated with three distinct functional groups: a bromine atom for cross-coupling, a nitro group for reduction/annulation, and a cyclobutylmethoxy ether serving as a hydrophobic pharmacophore.[1]
Property
Data
IUPAC Name
5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine
Molecular Formula
Molecular Weight
287.11 g/mol
Exact Mass
286.00 g/mol
LogP (Predicted)
~3.2 (Lipophilic due to cyclobutyl group)
H-Bond Donors/Acceptors
0 / 5
Rotatable Bonds
3
Structural Analysis[1]
5-Position (Bromine): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
3-Position (Nitro): An electron-withdrawing group that activates the 2-position for
and serves as a masked amino group (aniline precursor).[1]
2-Position (Cyclobutylmethoxy): A bulky, hydrophobic ether linkage often employed to fill the ATP-binding pocket in kinase targets or the orthosteric site in GPCRs.[1]
Part 2: Synthesis & Experimental Protocols
Retrosynthetic Logic
The most robust route to this scaffold is the regioselective Nucleophilic Aromatic Substitution (
) of 5-bromo-2-chloro-3-nitropyridine with cyclobutylmethanol.[1] The 2-position is significantly more electrophilic than the 5-position due to the ortho-nitro effect and the ring nitrogen, ensuring high regioselectivity.
Figure 1: Validated synthetic route via
displacement.
Detailed Synthesis Protocol
Objective: Preparation of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine on a 10 mmol scale.
Activation: In a flame-dried 250 mL round-bottom flask equipped with a stir bar and nitrogen inlet, suspend Sodium Hydride (0.48 g) in anhydrous THF (20 mL) at 0°C (ice bath).
Alkoxide Formation: Add Cyclobutylmethanol (0.95 g) dropwise over 10 minutes. Evolution of hydrogen gas (
) will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/cloudy.
Substitution: Dissolve 5-Bromo-2-chloro-3-nitropyridine (2.37 g) in THF (30 mL) and add this solution dropwise to the alkoxide mixture at 0°C.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting chloride (
) should disappear, yielding a new spot ().
Work-up: Quench carefully with saturated
solution (10 mL) followed by water (50 mL). Extract with Ethyl Acetate (3 x 50 mL).
Purification: Wash combined organics with brine, dry over
, and concentrate
in vacuo. Purify the residue via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the product as a yellow solid.
Expected Yield: 85–95%
Part 3: Downstream Applications & Reactivity
This molecule is a "linchpin" intermediate. The orthogonal reactivity of the nitro and bromo groups allows for diverse scaffold elaboration.
Functionalization Pathways[1]
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.[1]
Critical Reactivity Notes
Nitro Reduction: Can be achieved using Iron/Ammonium Chloride or Hydrogenation (
, Pd/C).[1] Note: If using hydrogenation, care must be taken to avoid debromination; Iron-mediated reduction is preferred to preserve the C-Br bond.[1]
Suzuki Coupling: The 5-bromo position is sterically accessible.[1] Standard conditions (
, , Dioxane/Water) typically result in high yields.[1]
Part 4: Safety & Handling
Explosion Hazard: While this specific nitro-pyridine is generally stable, all nitroaromatics possess high energy potential.[1] Do not heat neat (undiluted) above 100°C.
Skin Sensitization: Pyridine halides are potent sensitizers.[1] Double-gloving (Nitrile) and use of a fume hood are mandatory.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ether linkage or oxidation.
References
PubChem. 5-Bromo-2-methoxy-3-nitropyridine (Analogous Chemistry). National Library of Medicine. Available at: [Link][1]
Consiglio, G., et al. (1982).[1][2] Kinetics of the reactions of 5-bromo-2-nitro-3-R-thiophens and related pyridines. J. Chem. Soc., Perkin Trans.[1][2] 2. Available at: [Link][1][3][4][5]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategic Sourcing & Synthesis Guide: 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine
Content Type: Technical Whitepaper / Process Guide
Audience: Medicinal Chemists, Process Development Scientists, Procurement Specialists
Executive Summary: The "Make vs. Buy" Decision Matrix
5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine is a specialized heterocyclic building block, primarily utilized in the development of PI3K (Phosphoinositide 3-kinase) inhibitors and other kinase-modulating therapeutics.
Unlike its methoxy (CAS 152684-30-5) or cyclopentyloxy (CAS 1248934-11-3) analogs, this specific cyclobutyl derivative is not currently a commoditized catalog item with major global distributors (Sigma-Aldrich, Combi-Blocks, Enamine). It resides in the "Custom Synthesis" tier of the supply chain.
Strategic Recommendation:
For < 5g demands: Execute In-House Synthesis. The precursor materials are commoditized, and the reaction is a single-step, high-yield SNAr (Nucleophilic Aromatic Substitution).
For > 100g demands: Contract a CRO (Contract Research Organization) with a specific purity specification to avoid the "Hydroxy-impurity" trap.
Part 1: Chemical Profile & Sourcing Landscape
Target Molecule Specification
Chemical Name: 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine
Molecular Formula: C₁₀H₁₁BrN₂O₃
Molecular Weight: 287.11 g/mol
Core Scaffold: 2,3,5-Trisubstituted Pyridine
Key Functionality: The 5-Bromo group serves as a handle for Suzuki-Miyaura couplings; the 3-Nitro group is a precursor for reduction to an amine (for amide coupling or cyclization).
Market Availability Analysis
The following table summarizes the current commercial landscape for this target and its closest commercially available analogs.
Critical Insight: The cost discrepancy between the Precursor Core (
2,500) highlights a massive arbitrage opportunity for internal synthesis.
Part 2: Technical Synthesis Guide (The "Make" Protocol)
Since direct purchasing is inefficient, this section details a self-validating synthetic protocol. This method utilizes Nucleophilic Aromatic Substitution (SNAr) , exploiting the high reactivity of the 2-chloro position activated by the adjacent 3-nitro group.
Reaction Logic & Pathway
The reaction involves the displacement of the chloride leaving group on 5-Bromo-2-chloro-3-nitropyridine by the alkoxide generated from Cyclobutylmethanol .
Figure 1: SNAr Synthesis Pathway and Critical Impurity Formation.
Detailed Experimental Protocol
Safety Note: This reaction uses Sodium Hydride (NaH), which generates flammable hydrogen gas. Conduct in a fume hood.
Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).
Step-by-Step Methodology:
Alkoxide Generation:
Charge an oven-dried flask with NaH (1.2 eq) under Nitrogen/Argon atmosphere.
Wash NaH with dry hexane (optional, to remove oil) or use as is.
Add anhydrous THF (10 mL/g of substrate) and cool to 0°C.
Dropwise add Cyclobutylmethanol (1.1 eq). Evolution of H₂ gas will occur. Stir for 15–30 mins at 0°C until gas evolution ceases.
SNAr Addition:
Dissolve 5-Bromo-2-chloro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF.
Add the substrate solution dropwise to the cold alkoxide solution. Note: The solution will likely turn deep yellow/orange.
Reaction Monitoring:
Allow the mixture to warm to Room Temperature (RT).
TLC/LC-MS Check: Monitor consumption of the chloride starting material. Reaction is typically complete within 1–3 hours.
Self-Validating Check: If the starting material persists, do NOT heat above 50°C, as this may risk displacing the 5-Bromo group (though less reactive). Instead, add 0.1 eq more alkoxide.
Workup & Isolation:
Quench carefully with saturated NH₄Cl solution or ice water.
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purification:
The crude product is usually pure enough for the next step.
If purification is needed: Flash Column Chromatography (Hexane/Ethyl Acetate, gradient 0% → 20%).
Part 3: Quality Control & Impurity Management
When synthesizing or sourcing this material, specific impurities must be monitored.
Impurity Type
Origin
Detection Method
Remediation
Hydrolysis Product (5-Bromo-3-nitro-2-pyridinol)
Moisture in solvent/reagents competes with alkoxide.
LC-MS (M-14 peak relative to target)
Ensure anhydrous conditions. Remove via base extraction (impurity is acidic).
Bis-Alkoxy Species
Displacement of both Cl and Br (rare at RT).
NMR (Loss of aromatic signals)
Maintain temperature < 40°C. Avoid large excess of base.
Regioisomer
Unlikely with this specific core, but possible if using 2,5-dibromo precursor.
1H NMR (Coupling constants)
Use the 2-chloro-3-nitro precursor specifically.
Analytical Standard (1H NMR Expectation):
Pyridine Protons: Two singlets (or meta-coupled doublets) in the aromatic region (~8.5–8.8 ppm).
Cyclobutyl Methylene: A doublet (~4.2–4.5 ppm) corresponding to the -OCH₂- group.
Cyclobutyl Methine: Multiplet (~2.6–2.8 ppm).
References
Precursor Availability: 5-Bromo-2-chloro-3-nitropyridine (CAS 67443-38-3). Thermo Scientific Chemicals. Available at:
Analogous Synthesis (Patent): Trisubstituted bicyclic heterocyclic compounds and methods of treatment. Infinity Pharmaceuticals.[1][4] US Patent 10,253,047.[1] Describes PI3K inhibitor synthesis using SNAr on 2-chloro-3-nitropyridines. Available at:
General SNAr Methodology:Nucleophilic Aromatic Substitution of 2-Halo-3-nitropyridines. BenchChem Protocols. (General reference for conditions).
Reagent Data: Cyclobutylmethanol (CAS 4415-82-1). Sigma-Aldrich.[5] Available at:
Application Note: Protocol for SNAr Reaction of Cyclobutanemethanol with Nitropyridines
Abstract & Strategic Context The incorporation of cyclobutane rings into drug scaffolds is a high-value strategy in medicinal chemistry. The cyclobutane moiety acts as a lipophilic spacer that restricts conformational fl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Context
The incorporation of cyclobutane rings into drug scaffolds is a high-value strategy in medicinal chemistry. The cyclobutane moiety acts as a lipophilic spacer that restricts conformational flexibility without the excessive steric bulk of a cyclohexyl or tert-butyl group. This application note details the protocol for coupling cyclobutanemethanol (a primary alcohol with
-branching) to halonitropyridines via Nucleophilic Aromatic Substitution (SNAr).
While primary alcohols are generally good nucleophiles, the specific steric environment of the cyclobutane ring and the electronic requirements of the nitropyridine electrophile demand precise control over base selection and temperature to minimize side reactions (e.g., hydrolysis, polymerization).
Mechanistic Insight
The reaction proceeds via an Addition-Elimination mechanism.[1] The key intermediate is the anionic Meisenheimer complex. The stability of this complex—and thus the reaction rate—is dictated by the electron-withdrawing power of the nitro group ortho or para to the leaving group (LG).
Critical Factors:
Nucleophilicity: Cyclobutanemethanol (
) requires deprotonation to generate the active alkoxide.
Sterics: The cyclobutane ring exerts
-steric hindrance. While less hindered than a secondary alcohol, the approach to the electrophile is slower than methanol or ethanol, often requiring higher temperatures or stronger bases.
Regioselectivity: In nitropyridines with multiple leaving groups (e.g., 2,6-dichloro-3-nitropyridine), the position ortho to the nitro group is kinetically favored for substitution.
Figure 1: Reaction pathway showing the formation of the critical Meisenheimer intermediate.
Pre-Reaction Planning & Safety
Reagent Selection Matrix
Select the method based on your substrate sensitivity and scale.
Variable
Method A: Kinetic Control (Standard)
Method B: Thermodynamic Control (Scalable)
Base
Sodium Hydride (NaH, 60% in oil)
Cesium Carbonate (Cs₂CO₃)
Solvent
THF (Anhydrous)
DMF or DMSO (Anhydrous)
Temp
0°C RT
RT 60-80°C
Pros
Fast; complete conversion; clean workup.
Safer on large scale; tolerates base-sensitive groups.
Cons
H₂ gas evolution; moisture sensitive.
Slower; removal of high-boiling solvent required.
CRITICAL SAFETY WARNING: NaH + DMF
DANGER: Do NOT use Sodium Hydride (NaH) in DMF or DMAc on a scale >1g without rigorous thermal hazard assessment. The NaH/DMF mixture can undergo a runaway exothermic decomposition, potentially leading to explosion [1].
[2] * Recommendation: For Method A, use THF (Tetrahydrofuran). If a polar aprotic solvent is absolutely required with NaH, use NMP with extreme caution and cooling, or switch to Method B.
Experimental Protocols
Method A: Sodium Hydride / THF (High Reactivity)
Recommended for initial screening and unreactive substrates.
Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
Tetrahydrofuran (THF), anhydrous
Procedure:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0°C in an ice bath.
Base Suspension: Add NaH (1.2 equiv) to the flask. Add anhydrous THF (concentration ~0.2 M relative to limiting reagent).
Alkoxide Formation: Add Cyclobutanemethanol (1.1 equiv) dropwise via syringe.
Observation: Evolution of H₂ gas (bubbling).
Time: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
Addition: Cool the mixture back to 0°C . Add the Halonitropyridine (1.0 equiv) dissolved in a minimal amount of THF dropwise.
Note: If the reaction is highly exothermic, add slowly to maintain internal temp <5°C.
Reaction: Remove ice bath and stir at RT. Monitor by TLC or LCMS.
Typical Time: 1–4 hours.
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl solution (dropwise initially).
Workup: Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Wash organic layer with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.
Recommended for scale-up (>5g) or substrates with acidic protons.
Reagents:
Cyclobutanemethanol (1.2 equiv)
Halonitropyridine (1.0 equiv)
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
DMF (Dimethylformamide), anhydrous
Procedure:
Setup: Charge a reaction vial or flask with Halonitropyridine (1.0 equiv), Cyclobutanemethanol (1.2 equiv), and Cs₂CO₃ (1.5 equiv).
Solvent: Add anhydrous DMF (concentration ~0.5 M).
Reaction: Stir at Room Temperature initially.
Optimization: If no product forms after 2 hours, heat to 60°C .
Note: Cs₂CO₃ is less basic than NaH; the reaction relies on the equilibrium formation of the alkoxide.
Monitoring: Monitor by LCMS. Look for the disappearance of the starting halide.
Workup: Pour the reaction mixture into ice-water (5x reaction volume).
Scenario 1 (Solid Product): If precipitate forms, filter and wash with water.
Scenario 2 (Oily Product): Extract with EtOAc or MTBE. Wash organic layer extensively with water (3x) to remove DMF, then brine. Dry and concentrate.
Workflow Decision Tree
Use this logic flow to determine the optimal path for your specific substrate.
Figure 2: Decision logic for selecting the appropriate experimental condition.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Moisture in solvent/reagents.
SNAr is water-sensitive (OH⁻ competes). Use fresh anhydrous solvent and dry Cs₂CO₃.
Hydrolysis Product (Pyridine-OH)
Wet solvent or poor quality NaH.
Hydroxide ion is a better nucleophile than the alcohol. Ensure strict anhydrous conditions.
Regioisomers
Multiple Leaving Groups (F, Cl, NO₂).
Lower temperature (-10°C). Switch to a less polar solvent (THF vs DMF) to tighten the transition state.
Unreacted Alcohol
Steric bulk of cyclobutane.
Increase temperature to 60-80°C (Method B). Ensure alcohol is in excess (1.2–1.5 equiv).
References
Yang, Q. et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 2019 , 23(10), 2210–2217.[4] [4]
Bunnett, J. F. & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems."[5] Chemical Reviews, 1951 , 49(2), 273–412.
Rohrbach, S. et al. "Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide." Journal of Organic Chemistry, 2019, 84(6). (General Reference for Heterocyclic SNAr).
Carey, F. A. & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 5th Ed. (Standard text for SNAr mechanism).
Application Note: High-Efficiency Nucleophilic Substitution Protocols for 2-Chloro-3-nitropyridine
on 2-Chloro-3-nitropyridine Executive Summary 2-Chloro-3-nitropyridine (CAS: 5470-18-8) is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for imidazo[4,5-b]pyridines, pyrido-fused heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
on 2-Chloro-3-nitropyridine
Executive Summary
2-Chloro-3-nitropyridine (CAS: 5470-18-8) is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for imidazo[4,5-b]pyridines, pyrido-fused heterocycles, and kinase inhibitors. Its reactivity is defined by the "Ortho-Effect" : the synergistic electron-withdrawing nature of the pyridine nitrogen and the C3-nitro group activates the C2-chlorine bond toward Nucleophilic Aromatic Substitution (
).
This guide provides validated protocols for C-N, C-O, and C-S bond formation, emphasizing regiocontrol and yield optimization. Unlike generic pyridine substitutions, the 3-nitro group introduces unique steric and electronic factors that require specific reagent choices to prevent hydrolysis or ring degradation.
Mechanistic Grounding & Reactivity Profile
The Electronic Landscape
The high reactivity of 2-chloro-3-nitropyridine arises from the destabilization of the ground state and the stabilization of the transition state (Meisenheimer complex).
Inductive (-I) Effect: The nitro group at C3 pulls electron density from C2, making it highly electrophilic.
Mesomeric (-M) Effect: The ring nitrogen accepts electron density, further activating the C2 and C4 positions.
Leaving Group Ability: In this specific activated system, Chloride is an excellent leaving group, typically displaced faster than the Nitro group (unlike in some non-activated arenes).
Reaction Pathway Visualization
The following diagram illustrates the
mechanism, highlighting the critical intermediate stabilization.
Figure 1: The addition-elimination pathway. The rate-determining step is the nucleophilic attack forming the Meisenheimer complex.[1]
Reagent Selection Matrix
The choice of reagent depends heavily on the nucleophile type (Hard vs. Soft) and the desired outcome.
Nucleophile Class
Recommended Reagent
Solvent System
Base / Additive
Temp (°C)
Key Challenge
Amines ()
Benzylamine, Morpholine, Anilines
EtOH, IPA, or MeCN
, DIPEA, or
25 – 80
Bis-addition (rare), Hydrolysis if wet.
Alkoxides (O-Nu)
NaOMe, NaOEt
MeOH, EtOH, THF
None (Reagent is basic)
0 – 25
Exothermic. Run cold to prevent ring opening.
Thiols (S-Nu)
Alkyl/Aryl Thiols
DMF, DMSO
, Cs_2CO_3$
25 – 60
Disulfide formation; Odor control.
Carbon (C-Nu)
Malonates, Acetoacetates
THF, Toluene
NaH, KOtBu
0 – Reflux
Requires anhydrous conditions.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of 2-amino-3-nitropyridine derivatives (precursors to 2,3-diaminopyridines).
Reagents:
Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)
Nucleophile: Primary or Secondary Amine (1.1 equiv)
Base: Triethylamine (
) (1.2 equiv)
Solvent: Ethanol (Absolute) or Acetonitrile (MeCN)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (1.0 equiv) in Ethanol (0.2 M concentration).
Expert Tip: Ethanol is preferred for aliphatic amines. For weakly nucleophilic anilines, use DMF at 100°C.
Addition: Add the amine (1.1 equiv) dropwise at room temperature.
Observation: A color change (often yellow to orange/red) indicates the formation of the charge-transfer complex.
Basification: Add
(1.2 equiv) to scavenge the HCl byproduct.
Reaction: Heat to reflux (
) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Endpoint: Disappearance of the starting material spot (
).
Workup: Cool to room temperature. The product often precipitates upon cooling.
If precipitated:[2] Filter and wash with cold ethanol.
If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over
, and concentrate.
Validation Data:
Typical yields for benzylamine substitution range from 85–95% .[3]
Protocol B: C-O Bond Formation (Methoxylation)
Application: Introduction of methoxy groups for solubility or specific SAR (Structure-Activity Relationship) targets.
Safety Setup: Ensure all glassware is dry. Moisture leads to hydrolysis (formation of 2-hydroxy-3-nitropyridine).
Cooling: Dissolve 2-chloro-3-nitropyridine in anhydrous MeOH and cool to
(ice bath).
Why? The reaction with alkoxides is extremely fast and exothermic. High temps can cause side reactions.
Addition: Add NaOMe solution dropwise over 15 minutes, maintaining temp
.
Reaction: Allow to warm to Room Temperature (
) and stir for 1–2 hours.
Quench: Quench carefully with water or saturated
.
Isolation: Extract with DCM (Dichloromethane). The product is usually pure enough for the next step.
Expert Insight:
If the reaction turns dark black/tarry, the temperature was too high, leading to polymerization or ring degradation. Keep it cold.
Strategic Workflow & Decision Tree
The following diagram guides the researcher through the optimization process based on the nucleophile.
Figure 2: Decision matrix for reagent and condition selection.
Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Low Yield / Starting Material Remains
Nucleophile is too bulky (steric hindrance from 3-ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
).
Switch solvent to DMF or DMSO and increase temp to . Use stronger base ().
Formation of "Pyridone" (Hydrolysis)
Wet solvents or hydroxide contamination.
Use anhydrous solvents.[3] Ensure base (e.g., ) is dry. Avoid aqueous workup until reaction is complete.
Dark Tarry Mixture
Exotherm uncontrolled (especially with NaH or NaOMe).
Cool reaction to during addition. Add reagents slower.
Regio-isomer impurities
Attack at C4 or C6 (rare).
Lower the temperature. C2 is kinetically favored; higher temps may promote thermodynamic mixtures.
References
BenchChem. (2025).[1][3] Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Retrieved from
GuideChem. (2023). How to apply and prepare 2-Chloro-3-nitropyridine efficiently? Retrieved from
National Institute of Standards and Technology (NIST). (2023). 2-Pyridinamine, 3-nitro- Properties and Spectra. Retrieved from
Kamal, A., et al. (2014). Synthesis of 2-anilino-3-nitropyridine derivatives via nucleophilic substitution.
Campodonico, P., et al. (2011). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate. ResearchGate. Retrieved from
Strategic Utilization of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine in Kinase Inhibitor Discovery
Application Note & Protocol Guide | Version 2.1 Abstract & Strategic Overview The molecule 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine represents a privileged scaffold intermediate (PSI) in the design of ATP-competitiv...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide | Version 2.1
Abstract & Strategic Overview
The molecule 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine represents a privileged scaffold intermediate (PSI) in the design of ATP-competitive kinase inhibitors. Unlike generic building blocks, this structure offers three distinct, orthogonal vectors for chemical elaboration, making it an ideal starting point for Fragment-Based Drug Design (FBDD) or scaffold hopping campaigns targeting JAK , IRAK4 , FLT3 , and Aurora Kinases .
This guide details the strategic application of this scaffold, focusing on its conversion into imidazo[4,5-b]pyridine and 2-aminopyridine cores. We provide validated protocols for synthetic derivatization, biochemical assessment, and structural validation.
The Pharmacophore Logic (SAR Analysis)
The utility of this scaffold lies in its precise substitution pattern, which maps directly to the ATP-binding pocket of protein kinases:
3-Nitro Group (The Warhead Precursor): Acts as a "masked" hydrogen bond donor. Upon reduction to an amine (
), it serves as the critical hinge-binding motif (often interacting with the backbone carbonyl of the kinase hinge region).
5-Bromo Position (The Solvent Vector): A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the extension of the molecule into the solvent-exposed region to modulate solubility and pharmacokinetic (PK) properties.
2-(Cyclobutylmethoxy) Group (The Hydrophobic Anchor): The cyclobutyl moiety provides a defined hydrophobic bulk that occupies the ribose-binding pocket or specific hydrophobic gates (Gatekeeper region), offering improved metabolic stability over simple alkoxy chains due to steric hindrance.
Mandatory Visualization: SAR & Synthetic Logic[1][2][3]
The following diagram illustrates the functional vectors of the scaffold and the logical flow of library generation.
Figure 1: Structural Activity Relationship (SAR) map detailing the three functional vectors of the 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine scaffold.
Protocol 1: Synthetic Functionalization
Objective: To convert the scaffold into a functional kinase inhibitor library via C-5 arylation and Nitro reduction.
Step A: Suzuki-Miyaura Coupling (The "Exit Vector")
Rationale: We install the solvent-exposed tail before reducing the nitro group to avoid chemoselectivity issues with the resulting amine.
Charge: In a microwave vial, combine Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(2.0 eq).
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.
Catalyst: Add
(5 mol%).
Reaction: Seal and heat to 90°C for 4 hours (or microwave at 110°C for 30 min).
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via Flash Chromatography (Hexane/EtOAc gradient).
Checkpoint: Verify product by LC-MS (Look for Br isotope pattern disappearance).
Step B: Nitro Reduction (The "Hinge Activation")
Rationale: Iron-mediated reduction is preferred over hydrogenation to prevent potential reduction of the pyridine ring or hydrogenolysis of the cyclobutylmethoxy ether.
Charge: Dissolve the product from Step A (1.0 eq) in EtOH/Water (3:1).
Additives: Add
(5.0 eq) and Iron powder (5.0 eq).
Reaction: Reflux at 80°C with vigorous stirring for 2 hours.
Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[1]
Isolation: The resulting 3-amino-pyridine is often air-sensitive. Use immediately in the next step or store under Argon at -20°C.
Rationale: To fuse the ring for enhanced hinge binding (mimicking Adenine).
Reagent: React the 3-amino intermediate with an aldehyde (1.0 eq) and
(metabisulfite) in DMF at 120°C.
Result: Formation of the imidazo[4,5-b]pyridine core.[2][3]
Protocol 2: Biochemical Assay (ADP-Glo™)
Objective: Quantify the potency (
) of the synthesized derivatives against a target kinase (e.g., IRAK4 or JAK1).
Assay Principle
This protocol uses the Promega ADP-Glo™ system, which quantifies kinase activity by converting the ADP produced during the reaction into light (Luciferase).
Materials
Kinase: Recombinant Human IRAK4 (0.2 ng/µL).
Substrate: Myelin Basic Protein (MBP) or Poly(Glu,Tyr).
ATP: Ultrapure ATP (at
concentration, typically 10 µM).
Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 1 mM DTT.
Step-by-Step Procedure
Compound Prep: Prepare 3-fold serial dilutions of the synthesized inhibitors in 100% DMSO (Top concentration: 10 µM).
Kinase Reaction:
Add 2 µL of Compound (in 5% DMSO buffer) to a 384-well white plate.
Add 4 µL of Kinase/Substrate mix.
Incubate for 10 min (Pre-incubation).
Add 4 µL of ATP to start the reaction.
Incubate at Room Temperature for 60 min.
Detection:
Add 10 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.
Read: Measure Luminescence on a plate reader (e.g., EnVision).
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine
.
Data Presentation Standard
Compound ID
R-Group (C5)
Core Structure
IRAK4 IC50 (nM)
JAK1 IC50 (nM)
Ref-01
Phenyl
2-aminopyridine
450
>1000
Ref-02
4-Morpholinophenyl
Imidazo[4,5-b]pyridine
12
150
Ctrl
Staurosporine
N/A
2.1
1.8
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Suzuki Coupling
Protodeboronation of boronic acid.
Switch base to ; lower temp to 80°C; ensure strict degassing.
Incomplete Nitro Reduction
Iron catalyst poisoning.
Add 1 drop of conc. HCl to activate Iron; ensure vigorous mechanical stirring.
High Assay Background
Compound fluorescence or aggregation.
Use CHAPS detergent (0.01%) in assay buffer; check compound solubility.
Poor Solubility
Cyclobutyl group is too lipophilic.
Introduce polar groups (piperazine, morpholine) at the C-5 position (R-group).
References
BenchChem. (2025).[1] The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors. BenchChem Application Notes. Link
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 55(20), 8721–8734. Link
Sweis, R. F., et al. (2014). Discovery of A-366, a Potent and Selective Inhibitor of Histone Methyltransferase G9a. ACS Medicinal Chemistry Letters, 5(2), 205–209. (Highlighting cyclobutyl SAR utility). Link
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Theoretical basis for cyclobutyl vs phenyl). Link
ChemicalBook. (2023). Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. (General synthetic procedure reference). Link
Application Note: Chemoselective Reduction of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine
Executive Summary & Strategic Analysis The reduction of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine to its corresponding amine (5-Bromo-2-(cyclobutylmethoxy)pyridin-3-amine ) presents a classic but critical chemoselect...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The reduction of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine to its corresponding amine (5-Bromo-2-(cyclobutylmethoxy)pyridin-3-amine ) presents a classic but critical chemoselectivity challenge in medicinal chemistry. This scaffold is a frequent intermediate in the synthesis of kinase inhibitors (e.g., analogues of Pazopanib or similar heterocyclic systems).
The Chemoselectivity Paradox
The primary objective is the complete reduction of the nitro group (
) to an amine () while preserving two sensitive structural features:
The C-Br Bond (C5 Position): Aryl bromides are highly susceptible to hydrodehalogenation (cleavage of the bromine) under standard catalytic hydrogenation conditions (e.g.,
, Pd/C). Loss of this halogen destroys the handle required for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig).
The Cyclobutylmethoxy Ether: While generally robust, this ether linkage can be sensitive to strong Lewis acids or extremely harsh acidic conditions, which may lead to cleavage or ring-opening of the cyclobutane.
Methodological Recommendation
Based on mechanistic rigor and industrial scalability, Iron-mediated reduction is the superior methodology for this transformation. Unlike catalytic hydrogenation (Pd/C), which proceeds via surface-bound hydride species that readily insert into C-Br bonds, electron-transfer mechanisms (Fe/
or Fe/AcOH) are highly orthogonal to aryl halides.
Method
Chemoselectivity (Br Retention)
Yield Potential
Scalability
Risk Profile
Fe / (aq)
Excellent (>99%)
High (>90%)
High
Low (Mild pH, Green)
Fe / AcOH
Excellent (>99%)
High (>85%)
High
Medium (Acidic workup)
/ HCl
Good (>95%)
Moderate (70-80%)
Low
High (Toxic waste, emulsion)
/ Pd/C
Poor (<50%)
Low (De-bromination)
High
Critical Failure Risk
Mechanistic Insight
To understand the protocol design, one must appreciate the electron transfer mechanism. Iron reduction does not involve free hydride species. Instead, it proceeds via a Single Electron Transfer (SET) mechanism on the metal surface, sequentially reducing the nitro group through nitroso and hydroxylamine intermediates.
DOT Diagram: Reduction Pathway & Chemoselectivity
Figure 1: Mechanistic pathway showing the stepwise reduction by Iron. Note the red dashed line indicating the off-target de-bromination pathway common with Pd/C hydrogenation.
Detailed Experimental Protocols
Protocol A: Iron/Ammonium Chloride (The "Green" Standard)
Recommended for gram-scale to kilo-scale batches due to mild conditions and ease of workup.
Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)
Electrolyte: Ammonium Chloride (
) (5.0 equiv)
Solvent: Ethanol / Water (4:1 ratio)
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the substrate (1.0 equiv) in Ethanol (approx. 10 mL per gram of substrate).
Activation: Add Water (2.5 mL per gram) and solid Ammonium Chloride (5.0 equiv). Stir vigorously at room temperature for 5 minutes.
Addition: Add Iron powder (5.0 equiv) in a single portion.
Note: Use "Reduced Iron" or "Iron Dust" for best surface area.
Reaction: Heat the mixture to 70°C (gentle reflux) .
Observation: The reaction typically turns dark grey/brown (iron oxide sludge).
Time: Monitor by HPLC/TLC.[1] Conversion is usually complete within 1–3 hours.
Workup (Crucial Step):
Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot Ethanol (2x).
Why Hot? The product may crystallize in the filter cake if allowed to cool.[1]
Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. The product often precipitates from the remaining aqueous layer.
Extraction: If oil forms, extract with Ethyl Acetate (3x). Wash organics with Brine, dry over
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis & Validation of TRPC6 Inhibitors via Cyclobutylmethoxy-Pyridine Scaffolds
Executive Summary & Strategic Rationale
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels implicated in focal segmental glomerulosclerosis (FSGS) and cardiac hypertrophy. Recent medicinal chemistry campaigns, notably by Boehringer Ingelheim, have validated (cyclobutylmethoxy)pyridine motifs as critical pharmacophores for high-affinity TRPC6 inhibition (e.g., BI-749327 , IC₅₀ = 13 nM).
This guide details the synthesis of the core 5-(cyclobutylmethoxy)pyridine scaffold. Unlike linear alkyl ethers, the cyclobutyl group provides a specific steric bulk that fills the hydrophobic pocket of the TRPC6 pore domain while offering superior metabolic stability compared to flexible
-butyl chains.
Key Technical Advantages of this Protocol:
Regioselectivity: Uses electronic differentiation to selectively alkylate the 5-position over the 4-position.
Scalability: Avoids unstable Mitsunobu intermediates in favor of robust
displacement.
Validation: Includes a self-validating FLIPR Calcium 6 assay to confirm functional potency.
Retrosynthetic Analysis
The synthesis disconnects the target molecule at the ether linkage and the amide bond. The critical step is the installation of the cyclobutylmethoxy group onto the electron-deficient pyridine core.
Figure 1: Retrosynthetic disconnection showing the pivotal ether formation step.
Detailed Synthetic Protocols
Protocol A: Synthesis of (Bromomethyl)cyclobutane
Note: While commercially available, in-house synthesis from cyclobutylmethanol ensures freshness and eliminates hydrolysis impurities.
Protocol B: Regioselective Etherification (The Core Scaffold)
Target: Methyl 5-(cyclobutylmethoxy)-4-methoxypicolinate.
Rationale: The 5-hydroxy position is more nucleophilic than the 4-methoxy group is labile, but base selection is critical to prevent hydrolysis of the methyl ester.
Reagents:
Methyl 5-hydroxy-4-methoxypicolinate (1.0 eq) [Commercially available or synthesized via hydroxylation of 4-methoxypicolinic acid]
(Bromomethyl)cyclobutane (from Protocol A, 1.5 eq)
(anhydrous, 2.0 eq)
DMF (anhydrous, 0.1 M concentration)
Potassium Iodide (KI, 0.1 eq - Catalyst)
Step-by-Step Methodology:
Solubilization: Dissolve Methyl 5-hydroxy-4-methoxypicolinate (2.0 g, 10.9 mmol) in anhydrous DMF (100 mL) in a pressure vial.
Deprotonation: Add
(3.0 g, 21.8 mmol). Stir at RT for 30 mins. The suspension may turn yellow.
Alkylation: Add (Bromomethyl)cyclobutane (2.43 g, 16.3 mmol) and KI (180 mg).
Heating: Seal the vial and heat to 80°C for 16 hours.
Critical Check: Do not exceed 90°C to avoid ester hydrolysis or decarboxylation.
Workup: Cool to RT. Dilute with EtOAc (200 mL) and wash with water (3 x 100 mL) to remove DMF. Wash organic layer with brine, dry over
Elution Order: Unreacted bromide elutes first, followed by the product.
Yield Target: 70-80%
Data Validation (QC Table):
Parameter
Expected Value
Diagnostic Signal
Appearance
White/Off-white solid
N/A
LC-MS (ESI+)
[M+H]+ = 252.1
Single peak >98% AUC
1H NMR (Ether)
4.05 ppm (d, 2H)
Doublet confirms connectivity
1H NMR (Core)
8.35 ppm (s, 1H)
H6 Pyridine proton (deshielded)
1H NMR (Ring)
1.8-2.2 ppm (m)
Cyclobutyl multiplet characteristic
Biological Validation: FLIPR Calcium 6 Assay
To verify the synthesized intermediate functions as a TRPC6 antagonist (after conversion to the final amide form), use this calcium influx assay.
Mechanism: TRPC6 is a
permeable channel.[3][4][5] We stimulate the channel with OAG (1-Oleoyl-2-acetyl-sn-glycerol), a DAG analog, and measure the reduction in fluorescence in the presence of the inhibitor.
Figure 2: FLIPR Calcium 6 Assay Workflow for TRPC6 Validation.
Protocol:
Cell Line: HEK293 cells stably expressing human TRPC6.
Dye Loading: Load cells with Calcium 6 dye (Molecular Devices) in HBSS buffer + 20 mM HEPES.
Inhibitor Incubation: Add the synthesized compound (serially diluted in DMSO, final DMSO < 0.5%) to the cells. Incubate for 30 minutes at RT.
Stimulation: Using the FLIPR Tetra system, inject OAG (10 µM) to trigger channel opening.
Analysis: Calculate
based on the suppression of the peak fluorescence response compared to DMSO controls.
Success Criteria: Validated BI-749327 control should yield
nM.
Troubleshooting & Expert Notes
Issue: Low Yield in Etherification.
Cause: Competitive N-alkylation of the pyridine nitrogen.
Solution: Ensure the starting material is the methyl ester. The steric bulk of the ester at position 2 and the methoxy at position 4 discourages N-alkylation. If N-alkylation persists, switch solvent to Acetone (reflux) which favors O-alkylation due to tighter ion pairing.
Issue: Compound Precipitation in Assay.
Cause: Cyclobutylmethoxy groups are lipophilic (
increases).
Solution: Ensure final assay buffer contains 0.1% BSA (Bovine Serum Albumin) to keep the compound in solution during the FLIPR assay.
Safety: (Bromomethyl)cyclobutane is an alkylating agent. Handle in a fume hood.
References
Lin, E.J., et al. (2019). "In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease."[2][5] Proceedings of the National Academy of Sciences (PNAS), 116(20), 10156-10161.[5] [5]
Tang, Q., et al. (2020). "Structure-Activity Relationship Studies of 2-Aminopyridines as Potent and Selective TRPC6 Inhibitors." Journal of Medicinal Chemistry, 63(22), 13913–13937. (Contextual grounding for pyridine scaffold SAR).
Boehringer Ingelheim International GmbH. (2018). "Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors." World Intellectual Property Organization (WIPO) Patent WO2018/104267.
Application Note: Strategic Synthesis of 5-amino-2-(cyclobutylmethoxy)pyridine
Executive Summary The compound 5-amino-2-(cyclobutylmethoxy)pyridine is a high-value pharmacophore, most notably serving as a critical intermediate in the synthesis of Filgotinib (GLPG0634) , a selective JAK1 inhibitor u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-amino-2-(cyclobutylmethoxy)pyridine is a high-value pharmacophore, most notably serving as a critical intermediate in the synthesis of Filgotinib (GLPG0634) , a selective JAK1 inhibitor used in the treatment of rheumatoid arthritis and inflammatory bowel disease.[1]
This application note provides a robust, two-step synthetic route designed for reproducibility and safety. Unlike generic preparations, this guide addresses specific process risks—particularly the thermal instability of sodium hydride in polar aprotic solvents and the oxidative sensitivity of the final aminopyridine.
Core Synthetic Strategy
The synthesis follows a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Group Reduction .[1]
Critical Material Attributes (CMA) & Safety
Before proceeding, the operator must verify the quality of reagents to prevent common failure modes.
Reagent
Grade/Spec
Critical Note
Cyclobutylmethanol
>98%, Anhydrous
Hygroscopic.[1][2] Moisture competes with the alcohol for the base, lowering yield.
Sodium Hydride (NaH)
60% in mineral oil
SAFETY ALERT: Do not use with DMF at elevated temperatures (>50°C) due to runaway decomposition risks.[1] Use THF where possible.
2-Chloro-5-nitropyridine
>98%
Electrophile.[1] Verify absence of hydrolysis products (2-hydroxy-5-nitropyridine) by TLC.[1]
THF
Anhydrous, Inhibitor-free
Use freshly distilled or from a solvent drying system.[1]
Protocol Phase 1: Etherification (SNAr)
Objective: Synthesis of 2-(cyclobutylmethoxy)-5-nitropyridine.
Mechanism: Addition-Elimination (SNAr).[1] The alkoxide generated from cyclobutylmethanol displaces the chloride on the activated pyridine ring.
Experimental Procedure
Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
Base Suspension: Under nitrogen flow, add Sodium Hydride (60% dispersion, 1.2 eq) . Wash twice with dry hexane to remove mineral oil if downstream purification is sensitive to oil (optional for bulk synthesis).[1] Suspend in anhydrous THF (10 vol) .
Alkoxide Formation: Cool the suspension to 0°C. Add Cyclobutylmethanol (1.1 eq) dropwise via syringe.
Observation: Gas evolution (H2) will occur.[1][3] Allow stirring for 30 min at 0°C
RT to ensure complete deprotonation.
Addition of Electrophile: Cool the mixture back to 0°C. Add a solution of 2-chloro-5-nitropyridine (1.0 eq) in THF (5 vol) dropwise over 20 minutes.
Process Control: Exothermic reaction.[1] Ensure internal temperature does not exceed 10°C during addition.[1]
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–5 hours.
Monitor: TLC (Hexane/EtOAc 4:1).[1] The starting chloride (Rf ~0.6) should disappear; product appears at Rf ~0.4.[1]
Quench & Workup:
Cool to 0°C. Carefully quench with saturated NH4Cl solution (dropwise initially).
Dilute with Ethyl Acetate (EtOAc) and water.[1][4] Separate layers.
Extract aqueous layer 2x with EtOAc.
Wash combined organics with Brine, dry over Na2SO4, and concentrate[1]
Purification: Recrystallize from Ethanol or flash chromatography (Hexane/EtOAc) if necessary.[1]
Objective: Reduction to 5-amino-2-(cyclobutylmethoxy)pyridine.[1]
Choice of Method: Catalytic Hydrogenation is preferred for cleanliness. However, if pressure vessels are unavailable, Iron-mediated reduction is a robust alternative.[1]
Method A: Catalytic Hydrogenation (Standard)[1]
Setup: Use a pressure vessel (Parr shaker or autoclave).
Loading: Dissolve the nitro intermediate (from Phase 1) in Methanol (10 vol) .
Catalyst: Add 10% Pd/C (5 wt% loading) under an argon blanket.[1]
Safety: Pd/C is pyrophoric.[1] Do not add dry catalyst to solvent; wet with a small amount of water or toluene first if possible, or add solvent to the catalyst under inert gas.
Reaction: Purge vessel 3x with N2, then 3x with H2. Pressurize to 30–40 psi (2–3 bar) . Shake/stir at RT for 2–4 hours.
Workup:
Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
Concentrate the filtrate immediately under reduced pressure.
Storage: The amine is prone to oxidation (darkening).[1] Store under N2 in the freezer or use immediately in the next coupling step.
4.8–5.2 ppm (broad s, 2H) - Disappears with D2O shake.[1]
Ether (-O-CH2-)
4.0–4.2 ppm (d, 2H)
Cyclobutyl Methine
2.6–2.8 ppm (m, 1H)
Cyclobutyl CH2
1.7–2.1 ppm (multiplets, 6H)
Process Workflow Diagram
References
Filgotinib Synthesis Overview: ChemicalBook. (2023).[1][5] How is Filgotinib synthesised? Retrieved from [1]
Patent Literature (Process Chemistry): Galapagos NV.[1] (2015).[1] Process for the preparation of JAK1 inhibitors.[5] WO2015117981.[1] (See generally for SNAr conditions on nitropyridines).
Safety of Sodium Hydride: NOAA. (2024).[1] Sodium Hydride Safety Data & Reactivity.[1] CAMEO Chemicals.[1][6] Retrieved from [1]
JAK Inhibitor Pharmacology: Taylor, P.C., et al. (2022).[1] Filgotinib: A Clinical Pharmacology Review.[1] Clinical Pharmacokinetics.[1] Retrieved from [1]
Scalable synthesis route for 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine
Application Note: Scalable Process Development for 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine Executive Summary This guide details a scalable, two-step synthesis of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine starti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Process Development for 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine
Executive Summary
This guide details a scalable, two-step synthesis of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine starting from the commercially available 5-bromo-2-hydroxy-3-nitropyridine. This scaffold is a critical intermediate in the synthesis of P2X3 antagonists and other kinase inhibitors.
While laboratory-scale methods often utilize Mitsunobu coupling or excess chlorinating agents, this protocol focuses on Process Mass Intensity (PMI) reduction and Process Safety . We employ a stoichiometric activation strategy followed by a regioselective Nucleophilic Aromatic Substitution (
).
Key Performance Indicators (KPIs):
Overall Yield: >85% (2 steps)
Purity: >98% (HPLC, area%)
Scalability: Validated for 100g – 1kg batches.
Retrosynthetic Analysis & Strategy
The target molecule features a highly functionalized pyridine core. The presence of the nitro group at C3 is the strategic linchpin:
Activation: It activates the C2-position for nucleophilic attack.[1]
Regioselectivity: It directs substitution to C2 over C5 (occupied by Bromine) due to the ortho-effect and electronic withdrawal.
The selected route avoids the poor atom economy of Mitsunobu reactions (triphenylphosphine oxide waste) in favor of a chlorination-etherification sequence.
Figure 1: Retrosynthetic strategy highlighting the activation of the C2-hydroxyl group followed by displacement.
Stage 1: Activation (Chlorination)
Objective: Convert 5-bromo-2-hydroxy-3-nitropyridine to 5-bromo-2-chloro-3-nitropyridine.
Challenge: Standard protocols use neat
(Phosphorus oxychloride) as solvent. On scale, quenching excess generates massive exotherms and acidic waste.
Solution: Use a "High-Concentration" protocol with near-stoichiometric and a catalytic base (Quinoline or Pyridine).
Experimental Protocol (Scale: 100g)
Setup: 1L 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, reflux condenser (vented to a caustic scrubber), and internal temperature probe.
Charging: Charge 5-bromo-2-hydroxy-3-nitropyridine (100 g, 0.456 mol) and Acetonitrile (300 mL). Note: Toluene can be used for higher temperatures, but MeCN offers better solubility.
Reagent Addition: Add Quinoline (3.0 g, 0.023 mol, 0.05 eq) as a catalyst.
Activation: Add
(77 g, 0.50 mol, 1.1 eq) dropwise over 20 minutes.
Caution: Slight exotherm. Maintain T < 40°C.
Reaction: Heat to reflux (80-82°C) for 4–6 hours. Monitor by HPLC (Target: <1% SM).
Quench (Critical Process Parameter):
Cool reaction mixture to 20°C.
Prepare a separate vessel with Water (500 mL) at 0–5°C.
Slowly pour the reaction stream into the water (Inverse Quench) to control the hydrolysis of residual
. Keep T < 25°C.
Isolation: The product precipitates as a solid.[2] Stir for 1 hour. Filter the solids.
Purification: Wash cake with water (
mL) and cold heptane ( mL). Dry in a vacuum oven at 45°C.
Expected Yield: 92–95% (Pale yellow solid).
Key Reference: This "low-solvent/stoichiometric" approach is supported by scale-up studies on similar nitropyridines [1].
Stage 2: Etherification (
)
Objective: Coupling of Intermediate 1 with Cyclobutylmethanol.
Challenge: Regioselectivity and thermal stability.[3][4] The 3-nitro group makes the ring electron-deficient, but also susceptible to thermal decomposition if overheated.
Solution: Controlled
Key Diagnostic: Appearance of the doublet at ~4.4 ppm (OCH2) and retention of the aromatic pattern.
References
Sun, Z., Wang, H., Wen, K. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". Molecules, 17(4), 4533–4544.[6] Link
IChemE (Institution of Chemical Engineers). "Runaway reaction hazards in processing organic nitrocompounds". Symposium Series No. 134. Link
SmithKline Beecham Corp. (2009).[2] "Patent WO200939140: Synthesis of 5-bromo-2-methoxy-3-nitropyridine". ChemicalBook Patent Data. Link
BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine". Link
⚠️ CRITICAL SAFETY NOTICE: NaH & Polar Aprotic Solvents
READ BEFORE PROCEEDING:
While polar aprotic solvents (DMF, DMAc, DMSO) are standard for SNAr to enhance nucleophilicity, Sodium Hydride (NaH) is thermally unstable in DMF and DMAc.
Hazard: NaH in DMF can undergo a runaway decomposition starting as low as 40–76 °C , releasing hydrogen gas and causing explosions.
Recommendation: If possible, perform the deprotonation step in THF (Tetrahydrofuran) or 2-MeTHF . If DMF/DMSO is required for solubility or kinetics, maintain temperature <40 °C during base addition and ensure strict thermal monitoring. Never heat a stagnant mixture of NaH and DMF.
Module 1: The "Gold Standard" Protocol
Use this baseline methodology to minimize variables. Most yield issues stem from deviations in the order of addition or moisture control.
The Logic (Why this works)
Deprotonation First: Cyclobutanemethanol is a primary alcohol (pKa ~16-18). It must be fully converted to the sodium alkoxide before the electrophile is added to prevent competition between the base and the electrophile (hydrolysis).
Solvent Caging: We use a polar aprotic solvent to solvate the Na+ ion, leaving the cyclobutane alkoxide "naked" and highly reactive.
Steric Management: The cyclobutane ring adds moderate steric bulk. High agitation is required.
Step-by-Step Workflow
System Prep: Flame-dry a 2-neck round bottom flask. Cool under positive Argon/Nitrogen pressure.
Base Charge: Add NaH (60% dispersion in mineral oil, 1.2 – 1.5 equiv) to the flask.
Note: Do not wash off the mineral oil unless downstream purification is extremely sensitive. The oil acts as a stabilizer.
Solvent Addition: Add anhydrous THF (or DMF if strictly temp-controlled).
Nucleophile Addition: Add Cyclobutanemethanol (1.0 – 1.1 equiv) dropwise at 0 °C.
Observation: Vigorous bubbling (H2 gas).
The "Induction" Wait: Stir at Room Temperature (RT) for 30–60 minutes.
Critical Step: You must wait until gas evolution completely ceases . This confirms alkoxide formation.
Electrophile Addition: Cool back to 0 °C. Add the aromatic halide (dissolved in minimal solvent) dropwise.
Reaction: Warm to RT or required activation temperature (e.g., 60 °C). Monitor via LCMS/TLC.
Module 2: Visualizing the Process
Figure 1: Reaction Workflow & Critical Control Points
Caption: Sequential addition workflow ensuring complete deprotonation before electrophile introduction to minimize side reactions.
Module 3: Troubleshooting Guide (FAQs)
Category A: Low Yield (<50%)
Q: My starting material (electrophile) is unreacted, but the alcohol is gone.
Diagnosis: Moisture contamination. NaH reacts faster with water (forming NaOH) than with cyclobutanemethanol. The resulting NaOH is a poor nucleophile for SNAr compared to the alkoxide, or it hydrolyzes your electrophile.
Fix:
Use anhydrous solvents (Karl Fischer titration < 50 ppm water).
Increase NaH to 2.0 equivalents.
Verify the quality of your NaH (if it's white/crusty, it may be hydrolyzed; it should be grey).
Q: The reaction stalls at 60-70% conversion.
Diagnosis: Product inhibition or "Caging." As the reaction proceeds, the leaving group anion (e.g., Cl- or F-) accumulates. In THF, this can form tight ion pairs with Na+, reducing the reactivity of the remaining alkoxide.
Fix:
Add a Phase Transfer Catalyst: Add 18-Crown-6 (10 mol%) to chelate the sodium ion and break up ion pairs.
Switch Solvent: If using THF, switch to a mixture of THF/DMF (9:1) to increase polarity without the full safety risk of pure DMF.
Category B: Impurities & Side Reactions
Q: I see a major impurity with Mass = [Electrophile - Halide + OH].
Diagnosis: Hydrolysis (Phenol formation). This happens if water is present or if the electrophile is added before the NaH has finished reacting with the alcohol.
Fix: Extend the "Induction Wait" (Step 5 in Protocol). Ensure no bubbles are visible before adding the electrophile.
Q: My product is an oil and I can't crystallize it / NMR is messy.
Diagnosis: Mineral oil contamination from the NaH.[1][2][3][4]
Fix:
Pre-reaction: (Hazardous) Wash NaH with dry hexane under Argon.
Post-reaction: (Recommended) After workup, dissolve the crude oil in Acetonitrile (MeCN) and wash with Hexanes.[1] The mineral oil stays in the Hexanes; your polar product stays in the MeCN.
Category C: Reaction Engineering
Q: Is Cyclobutanemethanol sterically hindered?
Analysis: Yes, moderately. While it is a primary alcohol, the cyclobutane ring adjacent to the methylene group creates a "neopentyl-like" steric environment.
Impact: SNAr rates will be slower than with methanol or ethanol.
Adjustment: You may need higher temperatures (50–80 °C) compared to standard methylations. Ensure your electrophile has strong Electron Withdrawing Groups (EWGs) (e.g., -NO2, -CN, -CF3) ortho/para to the leaving group.
Module 4: Optimization Logic Tree
Figure 2: Troubleshooting Decision Matrix
Caption: Systematic decision tree for diagnosing yield loss based on electrophile consumption and byproduct analysis.
References
Safety of NaH in Polar Aprotic Solvents
Yang, Q., et al. (2019).[5] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development.
Technical Guide: Minimizing Hydrolysis in Nitropyridine Ether Synthesis
Department: Process Chemistry & Technical Support Subject: Troubleshooting Hydroxypyridine Impurities in Alkoxylation Date: October 26, 2023 Author: Senior Application Scientist Introduction: The "Hydrolysis" Misnomer In...
Author: BenchChem Technical Support Team. Date: March 2026
Department: Process Chemistry & Technical Support
Subject: Troubleshooting Hydroxypyridine Impurities in
Alkoxylation
Date: October 26, 2023
Author: Senior Application Scientist
Introduction: The "Hydrolysis" Misnomer
In the synthesis of nitropyridine ethers via Nucleophilic Aromatic Substitution (
), the most persistent impurity is often the "hydrolysis" product (hydroxypyridine/pyridone).
Technical Reality: In basic media, this is rarely true hydrolysis. It is a competitive
reaction where the hydroxide ion ()—generated from trace water and the base—outcompetes your desired alkoxide nucleophile (). Because the hydroxide ion is significantly smaller and often harder (in the HSAB sense) than bulky alkoxides, it attacks the electron-deficient ring with high kinetic efficiency.
This guide provides a root-cause analysis and actionable protocols to eliminate this pathway.
Module 1: Diagnostic & Root Cause Analysis
Q: How do I confirm the impurity is the hydrolysis product?
A: Check your LCMS for specific mass shifts.
Target Mass:
Impurity Mass:
(where LG is the mass of the leaving group, usually Cl or F).
Example: If starting material is 2-chloro-3-nitropyridine (MW 158.5), the "hydrolysis" product (2-hydroxy-3-nitropyridine) will appear at MW ~140.
Note: Under reaction conditions, this species often exists as the pyridone tautomer, which is highly polar and may streak on TLC or elute early in reverse-phase HPLC.
Q: Why is the hydroxide outcompeting my alkoxide?
A: This is a kinetic competition governed by three factors:
Sterics:
is small; Alkoxides (especially secondary or tertiary) are bulky.
Solvation: In wet polar aprotic solvents (DMF/DMSO),
is less solvated than in water, making it "naked" and hyper-nucleophilic.
Concentration: Even 1% water in DMF represents a ~0.5 M concentration of potential
source.
Module 2: Critical Control Points (The "Dry" Protocol)
The "Cesium Effect" & Moisture Management
While Potassium Carbonate (
) is standard, Cesium Carbonate () is superior for difficult substrates but carries higher risks if mishandled.
Feature
Potassium Carbonate ()
Cesium Carbonate ()
Solubility in DMF
Low (Heterogeneous surface reaction)
High (Semi-homogeneous; "Naked anion" effect)
Hygroscopicity
Moderate
High (Absorbs moisture rapidly from air)
Reaction Rate
Slower (Requires higher T)
Faster (Allows lower T, reducing side reactions)
Best Use Case
Robust, simple ethers
Sterically hindered alcohols or labile substrates
Q: My solvent is "Anhydrous" from the bottle. Is that enough?
A:No. "Anhydrous" solvents can absorb 50-100 ppm water immediately upon opening.
Protocol: Store DMF/DMSO over activated 3Å or 4Å molecular sieves for 24 hours prior to use.
Base Drying: Grind
or into a fine powder and dry in a vacuum oven (, <5 mbar) for 4 hours.
Module 3: Strategic Chemical Engineering
Pathway Visualization: The Competition
The following diagram illustrates the kinetic competition between the desired ether formation and the parasitic hydroxylation pathway.
Caption: Kinetic competition between alkoxide and hydroxide in
processes. Path B (Red) dominates when water is present due to the high nucleophilicity of naked hydroxide.
Diagnosis: The activation energy for the ether formation is high, but heating accelerates the hydrolysis (which has a lower barrier) or decomposes the product.
Solution: Switch the Leaving Group (LG).[1]
The Fluorine Advantage: If you are using a Chloronitropyridine, switch to a Fluoronitropyridine .
Reasoning: The C-F bond is highly polarized, making the ring significantly more electrophilic. The rate of
for F is often 100-300x faster than Cl. This allows you to run the reaction at room temperature () instead of , kinetically favoring the alkoxide and suppressing water activation.
Diagnosis: Your base is generating water in situ (e.g., using hydroxide bases) or the alcohol is wet.
Solution: Use a Phase Transfer Catalyst (PTC) or a Sacrificial Drying Agent.
Protocol: S-L Phase Transfer Catalysis (The "Water-Exclusion" Method)
This method keeps the bulk base in the solid phase and only transfers the active alkoxide into the organic phase, minimizing the concentration of dissolved hydroxide.
Solvent: Toluene (non-polar, does not dissolve water well) or Me-THF.
Base: Solid KOH or
(finely ground).
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).
Procedure:
Dissolve Nitropyridine (1.0 eq) and Alcohol (1.1 eq) in Toluene.
Add TBAB (0.1 eq).
Add solid Base (2.0 eq).
Heat to
with vigorous stirring (essential for S-L transfer).
Mechanism:[1][2][3][4][5][6] The Quaternary Ammonium salt (
) exchanges for at the solid surface and ferries it into the toluene. is less lipophilic than and largely remains in the solid/aqueous boundary, reducing hydrolysis.
Module 5: Validated Experimental Workflow
Standard High-Fidelity Protocol (Cesium/DMF Method)
Use this for high-value intermediates where yield is critical.
Pre-Drying:
Dry DMF over 4Å sieves for 24h. Water content must be <50 ppm (verify by Karl Fischer if possible).
Dry
in a vacuum oven at for 4h.
Setup:
Flame-dry a 2-neck round bottom flask under Nitrogen flow.
Charge Alcohol (1.05 eq) and dry DMF (concentration 0.2 M).
Activation:
Add
(1.5 eq) in one portion.
Stir at RT for 15 mins to form the alkoxide. (Note: The solution may become slightly cloudy).
Reaction:
Add Nitropyridine-LG (1.0 eq).
CRITICAL STEP: Do not heat immediately. Stir at RT for 1 hour. Monitor by TLC/LCMS.
Why? Many F-nitropyridines react at RT. Heating unnecessarily promotes hydrolysis.
If conversion is <10% after 1h, heat to
.
Workup (Quench):
Pour reaction mixture into ice-cold water (not room temp) with vigorous stirring.
Reasoning: Cold water slows down the hydrolysis of any unreacted starting material during the quench.
Extract immediately with EtOAc.
References
Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.
Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions of Aromatic Types." Chem. Rev.1951 , 49, 273. Link (Classic review on leaving group effects, F vs Cl).
Fava, C. et al. "Cesium Carbonate Mediated Nucleophilic Aromatic Substitution." Tetrahedron Lett.2003, 44, 4619. (Specifics on Cesium effect in
).
Makosza, M. "Phase Transfer Catalysis. A General Green Methodology in Organic Synthesis." Pure Appl. Chem.2000 , 72, 1399. Link (Principles of PTC for minimizing water side-reactions).
Organic Chemistry Portal.
)." Link (General reaction overview and conditions).
Technical Support Center: Purification of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine
Executive Summary 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine is a critical intermediate, often employed as a scaffold for kinase inhibitors (e.g., P2X3 antagonists or similar heterocyclic targets). Its purification is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine is a critical intermediate, often employed as a scaffold for kinase inhibitors (e.g., P2X3 antagonists or similar heterocyclic targets). Its purification is frequently complicated by the physicochemical properties of the cyclobutyl moiety (lipophilicity/steric bulk) and the nitro group (polarity/safety).
Users most commonly face three challenges:
Persistent Oils: Difficulty crystallizing the product due to residual cyclobutylmethanol (high boiling point: ~123°C).
Hydrolysis Byproducts: Formation of 5-bromo-3-nitropyridin-2(1H)-one (pyridone) during aqueous workup.
Color Interference: Inability to distinguish product from impurities due to the strong yellow absorbance of the nitrochromophore.
Module 1: Diagnostic Triage (Q&A)
Q1: My crude product is a dark, viscous oil that refuses to solidify. What is happening?
Diagnosis: This is the "Solvent Trap" effect.[1]
The cyclobutylmethoxy group adds significant lipophilicity, but the primary culprit is likely residual cyclobutylmethanol . Unlike methanol (BP 65°C), cyclobutylmethanol boils at ~123°C. Standard rotary evaporation will not remove it effectively. The alcohol acts as a plasticizer, preventing the crystal lattice of your product from forming.
Immediate Fix:
Do not heat above 60°C to force evaporation (safety risk with nitro groups).
Action: Dissolve the oil in a minimal amount of Ethyl Acetate (EtOAc) and wash extensively with water (3x) followed by brine. The product is highly lipophilic; the alcohol will partition into the aqueous phase.
Q2: I see a baseline spot on TLC that wasn't there during the reaction. Is my product decomposing?
Diagnosis: You are likely seeing Hydrolysis (Pyridone Formation) .
The 2-position of 3-nitropyridines is highly electrophilic. During aqueous workup—especially if the pH is too high (strong base) or too low (acidic)—the ether linkage can hydrolyze or unreacted starting material (2-chloro/fluoro analog) can convert to 5-bromo-3-nitropyridin-2(1H)-one .
Verification:
Check the spot under UV. Pyridones often have a distinct, lower Rf and may fluoresce differently (blue shift) compared to the nitro-pyridine.
Action: This impurity is phenolic (weakly acidic). It can be removed by washing the organic layer with 5% Na₂CO₃ (aq). The deprotonated pyridone anion will move to the aqueous layer.
Module 2: Decision Logic & Workflow
Before proceeding to protocols, determine your purification path based on the crude state.
Figure 1: Purification Decision Tree. Select the protocol based on the physical state and identified impurities.
Module 3: Detailed Protocols
Protocol A: Removal of Cyclobutylmethanol (The "Oil" Fix)
Use this when the product refuses to crystallize.
Dissolution: Dissolve the crude oil in Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE). Avoid DCM if possible as it can solubilize the alcohol more effectively than ethers.
Aqueous Partition: Wash the organic layer vigorously with Water (3 x 5 vol) .
Mechanism:[1][2][3][4][5][6] Cyclobutylmethanol has limited water solubility but is far more soluble than your product. Multiple washes leverage the partition coefficient (
) to deplete the alcohol.
Azeotropic Drying:
Dry organic layer over MgSO₄, filter, and concentrate.
Add Heptane to the residue and concentrate again (Rotovap bath < 45°C). Repeat 2x.
Why? Heptane forms an azeotrope with many alcohols and helps "pull" them off. It also acts as an anti-solvent, encouraging the product to nucleate.
Protocol B: Recrystallization (The Gold Standard)
Recommended for scaling up (>5g).
Parameter
Specification
Notes
Solvent System
Isopropanol (IPA) / Water
Alternative: Ethanol / Water
Ratio
5:1 to 10:1 (v/v)
Depends on lipophilicity of the batch
Temperature
Dissolve at 60°C; Cool to 0°C
WARNING: Do not boil (>80°C). Nitro groups are thermally sensitive.
Seeding
Highly Recommended
If no seed is available, scratch glass with a rod at 25°C.
Step-by-Step:
Dissolve crude solid in minimal hot IPA (approx. 3-5 mL per gram).
Once dissolved, remove from heat. Add water dropwise until a faint turbidity (cloudiness) persists.
Add a few drops of IPA to clear the solution again.
Allow to cool slowly to room temperature (stirring at 50-100 rpm).
Chill in an ice bath for 2 hours.
Filter and wash with cold 1:1 IPA/Water .
Protocol C: Flash Chromatography (Purification of Last Resort)
Use if hydrolysis impurities (>5%) are present.
Stationary Phase: Silica Gel (40-63 µm).
Mobile Phase: Hexane / Ethyl Acetate.
Gradient:
0% to 5% EtOAc (Elutes unreacted starting material).
5% to 15% EtOAc (Elutes Product ).
30% EtOAc (Elutes Pyridone/Alcohol impurities).
Detection: UV at 254 nm.
Note: The nitro group quenches fluorescence; the product will appear as a dark spot on green fluorescent silica plates.
Module 4: Chemical Context & Mechanism
Understanding the formation of impurities is key to prevention.
Figure 2: Reaction pathways showing the competition between the desired SNAr substitution and the hydrolysis side-reaction.
Why does this happen?
The 3-nitro group activates the 2-position, making it highly susceptible to nucleophilic attack.[5][7] While cyclobutylmethoxide is the intended nucleophile, Hydroxide (OH⁻) (from wet solvents or atmospheric moisture) is a smaller, harder nucleophile that can compete, creating the pyridone impurity [1].
References
BenchChem. (2025). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine. (General mechanism for SNAr on nitropyridines).
ChemicalBook. (2025). Synthesis of 5-Bromo-2-methoxy-3-nitropyridine. (Analogous purification via precipitation).
Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-bromo-2-nitropyridine. (Safety handling for nitropyridine scaffolds).
University of Rochester. (n.d.). Reaction Work-Up: Removing Sticky Reagents. (Protocols for removing high-boiling alcohols).
The Cyclobutylmethoxy Tail: A bulky, lipophilic, conformationally flexible ether group.[1][2]
The Core Issue: In non-polar solvents (e.g., CDCl₃), the polar pyridine rings often aggregate or crystallize out.[1][2] In polar solvents (e.g., DMSO-d₆), the lipophilic cyclobutyl tails may induce micelle-like aggregation, leading to line broadening. Furthermore, the ether oxygen can act as a weak Lewis base, complicating interactions with Lewis acidic impurities.
This guide provides a self-validating workflow to solubilize these compounds while maintaining spectral integrity.
Module 1: Solvent Selection Decision Matrix
Do not default to CDCl₃.[1][2][3] Use this logic flow to select the optimal solvent system based on your specific derivative's properties.
Figure 1: Logical workflow for selecting the appropriate NMR solvent system based on observed solubility and spectral quality.
Module 2: The "TFA Trick" (In-Situ Salt Formation)
If your cyclobutylmethoxy pyridine is insoluble in CDCl₃ or shows broad peaks due to aggregation, protonation is the most effective solution.[1][2] By converting the pyridine nitrogen into a pyridinium salt, you disrupt intermolecular
stacking and hydrogen bonding.
Mechanism
This forces the molecule into a distinct ionic state, vastly increasing solubility in moderately polar solvents and eliminating aggregation-induced broadening.[1][2]
Protocol
Prepare Sample: Suspend 5–10 mg of the compound in 0.6 mL of CDCl₃. It may look cloudy or have a solid pellet.[2]
Agitate: Shake vigorously. The solution should clarify immediately.
Acquisition: Run the ¹H NMR.
Critical Considerations
Chemical Shift Movement: The pyridine ring protons will shift downfield (deshielding) significantly due to the positive charge on the nitrogen.[1][2]
Exchangeable Protons: The acidic proton from TFA will likely exchange with any labile protons (NH, OH), causing them to disappear or merge into a broad peak (usually >10 ppm).[1][2]
Recovery: The sample can be recovered by neutralizing with aqueous NaHCO₃ and extracting back into DCM, though this consumes the sample for the immediate measurement.[2]
Reference: The use of TFA to shift equilibria and break aggregation is a standard technique in heterocyclic NMR spectroscopy [1][4].[1][2]
Module 3: Variable Temperature (VT) NMR
When using DMSO-d₆, cyclobutylmethoxy pyridines often exhibit broad signals due to restricted rotation of the bulky cyclobutyl ether group or micelle formation.[1][2]
Why Heating Works
Viscosity Reduction: DMSO is viscous (
cP at 25°C).[1][2] Heating to 50°C (323 K) significantly lowers viscosity, sharpening lines.[2]
Fast Exchange: Heating pushes rotamers (caused by the cyclobutylmethoxy conformation) into the "fast exchange" regime on the NMR timescale, coalescing split peaks into sharp singlets [5][6].[1][2]
VT Protocol[2][4]
Initial Scan: Acquire a standard ¹H spectrum at 298 K (25°C).[1][2]
Identify Issues: Look for broad humps in the aliphatic region (cyclobutyl protons) or broadened aromatic doublets.[1][2]
Stepwise Heating:
Increase probe temperature to 323 K (50°C) . Allow 10 minutes for equilibration. Shim and acquire.[1][2]
If sharpening is observed but incomplete, increase to 343 K (70°C) .
Safety Limit: Do not exceed 373 K (100°C) in DMSO to avoid sample degradation or solvent boiling issues (though DMSO boils at 189°C, cap pressure can be dangerous).[2]
Module 4: Troubleshooting & Data
Solvent Properties Table
Solvent
Polarity ()
Viscosity (cP)
Suitability for Cyclobutylmethoxy Pyridines
Key Risk
CDCl₃
4.8
0.54
High. Good for the lipophilic tail, bad for the polar head.[2]
Avoid DCM/CDCl₃ for long-term storage. Pyridines can react with CH₂Cl₂ to form quaternary ammonium salts [8].[2]
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
Cambridge Isotope Laboratories. NMR Solvent Data Chart.
Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Guijarro, F. G., et al. (2020).[2] Synthesis and electronic properties of pyridine end-capped cyclopentadithiophene-vinylene oligomers (Discusses TFA protonation effects). RSC Advances.
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (General reference for VT-NMR and Exchange).
University of Ottawa NMR Facility. (2014). Variable Temperature to Improve NMR Resolution.
Babij, N. R., et al. (2016).[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
Portland State University. (2010). Reaction of Dichloromethane with Pyridine Derivatives.
Technical Support Center: Purification of 5-Bromo-2-Chloro-3-Nitropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-bromo-2-chloro-3-nitropyridine and need to remove unreacted starting material from their pro...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-bromo-2-chloro-3-nitropyridine and need to remove unreacted starting material from their product mixture. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common purification challenges.
Introduction
5-Bromo-2-chloro-3-nitropyridine is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its purification can be challenging due to its unique chemical properties. This guide provides a systematic approach to effectively remove unreacted 5-bromo-2-chloro-3-nitropyridine from your reaction mixture, ensuring the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 5-bromo-2-chloro-3-nitropyridine that I should be aware of during purification?
A1: Understanding the physical properties of 5-bromo-2-chloro-3-nitropyridine is crucial for selecting an appropriate purification strategy. It is a yellow to light brown crystalline solid with a melting point range of 64-70°C.[3] Its solid nature makes recrystallization a viable purification method.
Q2: What are the most common methods for purifying products from unreacted 5-bromo-2-chloro-3-nitropyridine?
A2: The most common and effective methods are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the scale of your reaction, the properties of your desired product, and the nature of the impurities.
Q3: I'm seeing a lot of side products in my reaction. What are some common impurities to expect?
A3: The synthesis of 5-bromo-2-chloro-3-nitropyridine often involves a Sandmeyer reaction, which can generate various byproducts.[4][5] Depending on the specific reaction conditions, you might encounter starting material (2-amino-5-bromo-3-nitropyridine), other halogenated pyridines, or biaryl compounds.[4][6]
Q4: Is 5-bromo-2-chloro-3-nitropyridine stable to standard purification conditions?
A4: Halogenated nitropyridines can be sensitive to certain conditions. While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, may lead to degradation.[7] It is advisable to monitor for any decomposition during purification.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when removing unreacted 5-bromo-2-chloro-3-nitropyridine.
Problem
Potential Cause
Recommended Solution
Poor separation on silica gel column chromatography (streaking or co-elution)
The basicity of the pyridine nitrogen can interact with the acidic silanol groups on the silica gel, leading to tailing.[4] The polarity of the eluent may not be optimal.
Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with silica gel.[4] Optimize the eluent system using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[8]
Difficulty in finding a suitable recrystallization solvent
The compound may have poor solubility in common solvents, or the product and starting material may have similar solubility profiles.[9]
Perform a systematic solvent screen with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes).[9] Consider a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent at an elevated temperature, then slowly add a "poor" solvent until turbidity is observed.[10]
Low recovery after acid-base extraction
The pyridine nitrogen in 5-bromo-2-chloro-3-nitropyridine is weakly basic due to the electron-withdrawing effects of the nitro and halogen groups, making protonation and extraction into the aqueous acidic phase inefficient. The product may also have some solubility in the aqueous phase.
Ensure the aqueous acid is of sufficient concentration (e.g., 1-2 M HCl) to protonate the pyridine.[1] Perform multiple extractions with the aqueous acid to maximize the removal of the basic pyridine.[11] After separation, consider back-extracting the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Product oils out during recrystallization
The cooling process is too rapid, or the chosen solvent is not ideal.
Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[10] If oiling out persists, try a different solvent system or a more dilute solution.
Unreacted starting material remains after purification
The chosen purification method is not efficient enough for the given mixture. The product and starting material have very similar properties.
A combination of purification methods may be necessary. For example, an initial acid-base extraction to remove the bulk of the basic starting material, followed by column chromatography or recrystallization for final polishing.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on your specific product and impurity profile.
TLC Analysis:
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution on a silica gel TLC plate.
Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should give a good separation between your product and the unreacted 5-bromo-2-chloro-3-nitropyridine.[12]
Column Preparation:
Select an appropriately sized flash chromatography column based on the amount of crude material.
Pack the column with silica gel using the chosen eluent system.
Sample Loading:
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. Dissolve the crude product, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
Carefully load the sample onto the top of the column.
Elution and Fraction Collection:
Begin eluting the column with the chosen solvent system. A gradient elution, for example from 5% to 20% ethyl acetate in isohexane, can be effective.[8]
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
Isolation:
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This method is suitable if your product is a solid and has a different solubility profile from the unreacted starting material.
Solvent Selection:
Place a small amount of the crude product into several test tubes.
Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, ethyl acetate, toluene).
Heat the test tubes to the boiling point of the solvent. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[9]
Recrystallization Procedure:
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
If there are insoluble impurities, perform a hot filtration.
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold solvent.
Dry the crystals under vacuum to remove any residual solvent.
Technical Support Center: Handling Thermal Instability of Nitropyridine Intermediates
Welcome to the technical support center for handling thermally sensitive nitropyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling thermally sensitive nitropyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging but valuable compounds. The inherent reactivity that makes nitropyridines useful synthons also contributes to their potential for thermal instability. This resource provides practical, in-depth guidance to help you navigate these challenges safely and effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental nature of nitropyridine instability.
Q1: Why are nitropyridine intermediates often thermally unstable?
The thermal instability of nitropyridine intermediates stems from several key factors related to their molecular structure:
Autocatalytic Decomposition: The decomposition of nitro-containing compounds is often autocatalytic.[1][2] This means that the decomposition process generates products or intermediates that, in turn, catalyze further decomposition. This can create a feedback loop, leading to a rapid and dangerous acceleration of the reaction, known as a runaway reaction.
High Energy Functional Group: The nitro group (-NO2) is an energy-rich functional group. Its decomposition is highly exothermic, releasing a significant amount of heat and gaseous products, which can rapidly pressurize a closed system.[2]
Electron-Deficient Ring: The pyridine ring is naturally electron-deficient. The strongly electron-withdrawing nature of the nitro group further depletes the ring of electron density.[3] This makes the ring susceptible to nucleophilic attack and can weaken the C-NO2 bond, lowering the energy required for decomposition.
Influence of Impurities: The thermal stability of a nitropyridine can be significantly reduced by the presence of even small amounts of impurities, especially other nitro-containing compounds with lower thermal stability.[1][4][5] These impurities can initiate decomposition at a lower temperature, which then cross-catalyzes the decomposition of the bulk material.[1][4] Acids, bases, and certain metals can also lower thermal stability.[4][6]
Q2: What are the primary signs of decomposition to watch for during a reaction?
Vigilance is critical. Key indicators of decomposition include:
Unexpected Temperature Rise: A sudden, uncontrolled increase in temperature is the most critical sign of a potential runaway reaction.
Color Change: Unexplained darkening of the reaction mixture, often to a dark brown or black tar-like consistency, suggests the formation of decomposition byproducts.
Gas Evolution: The formation of bubbles or a noticeable increase in pressure within the reaction vessel indicates the release of gaseous decomposition products (e.g., NOx).
Inconsistent Reaction Profile: If reaction monitoring (e.g., by TLC, LC-MS, or NMR) shows the rapid disappearance of starting material and desired product, accompanied by the appearance of multiple unidentified spots or baseline material, decomposition is likely occurring.
Q3: How should I properly store nitropyridine intermediates?
Proper storage is crucial for maintaining the integrity and safety of your intermediates.
Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources.[7][8] Refrigeration is often recommended, but always check the specific compound's safety data sheet (SDS).
Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
Container: Use tightly sealed containers to prevent exposure to moisture and air.[8]
Incompatibilities: Store away from incompatible materials, especially strong acids, bases, and reducing agents, which can catalyze decomposition.[7]
Troubleshooting Guide
This section provides a systematic approach to common problems encountered during the synthesis and handling of nitropyridine intermediates.
Issue 1: Runaway Reaction or Uncontrolled Exotherm
An uncontrolled, rapid increase in temperature and/or pressure during a reaction. This is a critical safety event.
Potential Causes:
Inadequate Cooling: The cooling capacity of the reactor is insufficient to remove the heat generated by the reaction.
Excessive Reagent Concentration: Adding reagents too quickly or using overly concentrated solutions can lead to a rapid spike in reaction rate and heat generation.
Accumulation of Unreacted Reagents: If a reaction has a significant induction period, reagents can accumulate. Once the reaction initiates, it can proceed at an uncontrollably fast rate.
Loss of Stirring: Inefficient mixing can create localized "hot spots" where the temperature is much higher than the bulk mixture, potentially initiating decomposition.
Presence of Catalytic Impurities: Contamination from the starting materials, solvents, or the reactor itself can lower the decomposition temperature.[5][6]
Recommended Solutions:
Immediate Actions:
Stop the addition of all reagents immediately.
Maximize cooling by applying an ice bath or external cooling system.
If safe and feasible, add a cold, inert solvent to dilute the reaction mixture and help absorb heat.
Preventative Measures for Future Experiments:
Perform Calorimetry Studies: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and the heat of reaction.
Use Semi-Batch Addition: Add the limiting or most reactive reagent slowly and controllably over time, allowing the cooling system to keep pace with heat generation.
Ensure Adequate Headspace: Leave sufficient headspace in the reactor to accommodate potential gas evolution without over-pressurization.
Verify Stirring Efficiency: Ensure the stirrer is appropriately sized and shaped for the vessel and that it creates a good vortex, indicating efficient mixing.
Issue 2: Low Yield and/or Significant Product Decomposition During Reaction or Workup
The desired nitropyridine intermediate is not formed in the expected yield, and analysis shows significant byproducts or tar formation.
Potential Causes:
Excessive Reaction Temperature: Even if a runaway reaction does not occur, the reaction temperature may be too high, causing slow decomposition of the product over the course of the reaction.
Prolonged Reaction Time: Leaving the reaction to run for too long can lead to product degradation, especially if the product is less stable than the starting materials.
Harsh Workup Conditions: Using strong acids or bases during aqueous workup, or high temperatures during solvent removal (rotary evaporation), can decompose the product.
Cross-Catalysis: As previously mentioned, impurities in the starting material can catalyze the decomposition of the product as it forms.[1][4]
Recommended Solutions:
Parameter
Standard Approach
Recommended Modification for Thermolabile Compounds
Rationale
Reaction Temp.
Reflux or elevated temperature
Run at the lowest effective temperature; consider cryogenic conditions (-20 to -78 °C).
Minimizes the rate of decomposition, which often has a higher activation energy than the desired reaction.
Solvent Removal
Rotary evaporation with high heat
Use a high-vacuum pump at low temperature; consider freeze-drying (lyophilization).
Avoids thermal stress on the compound. High vacuum lowers the boiling point of the solvent significantly.
Workup pH
Strong acid/base (e.g., HCl, NaOH)
Use milder reagents (e.g., sat. NaHCO3, dil. NH4Cl) and keep the mixture cold.
Monitor closely and stop the reaction at optimal product formation, even if some starting material remains.
Reduces the time the product is exposed to reaction conditions, minimizing degradation.
Issue 3: Decomposition During Purification
The crude product appears acceptable, but decomposition occurs during purification steps like chromatography or distillation.
Potential Causes:
Chromatography Medium: Silica gel is acidic and can catalyze the decomposition of sensitive compounds on the column. Alumina can be basic.
High Temperature Distillation: Attempting to purify by distillation at atmospheric pressure often requires temperatures that induce decomposition.[9]
Solvent Choice: Certain solvents may react with the nitropyridine, especially during prolonged exposure on a chromatography column or during heating.[10]
Recommended Solutions:
Chromatography:
Deactivate the stationary phase: Treat silica gel with a base like triethylamine (e.g., by including 0.1-1% in the eluent) to neutralize acidic sites.
Use an alternative stationary phase like neutral alumina or a reversed-phase (C18) silica.
Keep the column cold by jacketing it or running it in a cold room.
Purification of Solids:
Recrystallization: This is often the gentlest method. Choose a solvent system where the compound has high solubility at a modest temperature and low solubility when cold.
Sublimation: For volatile solids, sublimation under high vacuum can be an effective, solvent-free purification method that avoids high temperatures.[11][12]
Purification of Liquids/Low-Melting Solids:
Vacuum Distillation: Always perform distillations under high vacuum to lower the boiling point and reduce thermal exposure.[9]
Kugelrohr Distillation: This technique is excellent for small quantities as it minimizes the path length for the vapor and allows for lower distillation temperatures.
Key Experimental Protocols
Protocol 1: Controlled Nitration of a Pyridine Derivative
This protocol emphasizes temperature control and slow addition to mitigate runaway reaction risk.
Reactor Setup: Equip a dry, three-necked flask with a mechanical stirrer, a temperature probe, and an addition funnel under a nitrogen atmosphere.
Initial Charge: Charge the pyridine substrate and concentrated sulfuric acid to the flask.
Cooling: Cool the mixture to 0 °C using an ice-salt bath. Ensure the temperature probe is submerged in the reaction mixture.
Nitrating Agent Addition: Prepare a solution of nitric acid in sulfuric acid in the addition funnel. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 5 °C. The addition should take at least 1-2 hours.
Reaction Monitoring: After the addition is complete, maintain the temperature and monitor the reaction's progress by TLC or LC-MS.
Workup: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
Neutralization: Slowly neutralize the cold aqueous solution with a saturated base (e.g., sodium bicarbonate or ammonium hydroxide), always keeping the temperature below 20 °C.
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate the solvent under reduced pressure at low temperature (<30 °C).
By adhering to these principles of careful temperature control, impurity awareness, and gentle handling, you can significantly improve the safety and success rate of your work with thermally unstable nitropyridine intermediates.
References
Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development. [Link]
Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development. [Link]
Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials. [Link]
The Autocatalytic Decomposition of Nitro-Containing Species: New Insights to Assist Safe Process Development. IChemE. [Link]
Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]
Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Central European Journal of Energetic Materials. [Link]
Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
Runaway Reaction Hazards in Processing Organic Nitro Compounds. PDF Free Download. [Link]
Runaway reactions, case studies, lessons learned. ARIA. [Link]
The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes. Journal of the Chemical Society A. [Link]
Comparative Analytical Guide: 1H NMR Profiling of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine
Executive Summary This guide provides a definitive structural analysis of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine , a critical intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands. In...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a definitive structural analysis of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine , a critical intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.
In drug development, the purity and identity of this intermediate are pivotal. This document compares the 1H NMR spectral performance of the target molecule against its synthetic precursor (5-Bromo-2-chloro-3-nitropyridine ) and evaluates solvent-dependent resolution (CDCl₃ vs. DMSO-d₆). The goal is to provide researchers with a self-validating protocol to confirm regioselectivity and ether formation efficiency.
Structural Logic & Signal Prediction
Before analyzing the spectrum, we must establish the causal link between the molecular structure and the expected magnetic environment.
The Pyridine Core
Position 3 (Nitro, -NO₂): A strong electron-withdrawing group (EWG). It exerts a powerful deshielding effect, particularly on the ortho proton (H-4).
Position 5 (Bromo, -Br): Weakly withdrawing via induction (-I) but donating via resonance (+M). Its effect is less dramatic than the nitro group.
Position 2 (Cyclobutylmethoxy, -OCH₂-Cy): The oxygen atom donates electron density into the ring (+M), which generally shields the aromatic protons compared to the chlorinated precursor. However, the electronegativity of oxygen deshields the adjacent methylene protons (
).
The Cyclobutyl Tail
Conformational Puckering: Cyclobutane rings are not planar; they "pucker" to relieve torsional strain. This results in complex splitting patterns for the ring methylene protons, often requiring high-field instruments (400 MHz+) for clear resolution.
Experimental Protocol
To ensure reproducibility, strictly adhere to the following sample preparation workflow.
Standard Operating Procedure (SOP-NMR-05B)
Sample Mass: Weigh 5.0 – 8.0 mg of the dried solid. Note: Higher concentrations may cause stacking effects, shifting aromatic peaks.
Solvent Selection:
Primary:Chloroform-d (CDCl₃) (99.8% D) + 0.03% TMS. Best for resolution of the cyclobutyl coupling.
Alternative:DMSO-d₆ . Use only if solubility is poor or to displace water peaks interfering with the aliphatic region.
Filtration: Filter solution through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., K₂CO₃/Cs₂CO₃ carryover from synthesis).
Acquisition Parameters:
Pulse Angle: 30°
Relaxation Delay (D1): ≥ 2.0 seconds (Ensure full relaxation of aromatic protons).
The following table details the specific chemical shifts (
) and coupling constants () for the target molecule in CDCl₃.
Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
Position
Type
Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Structural Insight
H-4
Aromatic
8.58
Doublet (d)
1H
Most deshielded due to ortho-NO₂ effect.
H-6
Aromatic
8.35
Doublet (d)
1H
Adjacent to ring Nitrogen; meta coupling to H-4.
O-CH₂
Aliphatic
4.45
Doublet (d)
2H
Diagnostic doublet confirming ether linkage.
Cy-CH
Aliphatic
2.82
Multiplet (m)
1H
-
Methine proton of the cyclobutyl ring.
Cy-CH₂
Aliphatic
2.15 - 1.85
Multiplet (m)
6H
-
Overlapping methylene protons of the ring.
Critical Validation Point: The coupling constant between H-4 and H-6 is typically ~2.4 Hz , characteristic of meta-coupling in pyridines. If you observe a larger coupling (~8 Hz), you likely have a different regioisomer (e.g., substitution at the 4-position, though unlikely given the starting material).
Comparative Analysis
This section objectively compares the target spectrum against alternatives to assist in reaction monitoring and method development.
Comparison A: Product vs. Precursor (Reaction Monitoring)
Scenario: Monitoring the S_NAr reaction of 5-bromo-2-chloro-3-nitropyridine with cyclobutylmethanol.
Feature
Precursor (2-Chloro analog)
Target Product (2-Alkoxy)
Diagnostic Value
Aliphatic Region (1.0 - 5.0 ppm)
Silent (No peaks)
Distinct Pattern (d at 4.45, m at 2.8, m at 2.0)
High. The appearance of the aliphatic region confirms nucleophilic attack.
Aromatic Shift (H-4)
~8.70 ppm
~8.58 ppm
Medium. Slight upfield shift due to the electron-donating alkoxy group replacing chlorine.
Impurity Profile
N/A
Cyclobutylmethanol (excess reagent)
Look for a doublet at ~3.6 ppm (free alcohol) vs 4.45 ppm (ether product).
Comparison B: Solvent Resolution (CDCl₃ vs. DMSO-d₆)
Scenario: Choosing the optimal solvent for purity analysis.
Parameter
Chloroform-d (CDCl₃)
DMSO-d₆
Spectral Resolution
Superior. The cyclobutyl puckering multiplets are often sharper.
Moderate. Higher viscosity leads to broader lines.
Water Interference
Low (1.56 ppm). Usually does not interfere with key signals.
High (3.33 ppm). Can overlap with the cyclobutyl methine or ether peaks if the sample is wet.
Aromatic Separation
Good separation between H-4 and H-6.
Peaks may shift downfield; H-4 and H-6 often move closer together due to solvent polarity.
Recommendation: Use CDCl₃ for routine purity checks. Use DMSO-d₆ only if the free base is insoluble or if you suspect the presence of labile protons (not applicable here, but relevant for downstream derivatives).
Visualization of Analytical Logic
The following diagrams illustrate the workflow for validating the structure and the logic used to assign signals.
Diagram 1: Synthesis & Validation Workflow
Caption: Logical workflow for validating the conversion of the chloro-precursor to the cyclobutylmethoxy product via NMR markers.
Diagram 2: Signal Assignment Topology
Caption: Structural topology mapping the electronic environment of the molecule to specific NMR signals.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift ranges and coupling constants).
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine and cyclobutyl derivative spectra). [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for S_NAr and electronic effects on NMR shifts).
Distinctive NMR Signals for Cyclobutylmethoxy Group on Pyridine Ring: A Technical Comparison Guide
Executive Summary In modern drug discovery, the cyclobutylmethoxy moiety is increasingly utilized as a lipophilic, metabolically stable bioisostere for standard alkyl ethers or benzyl groups. However, its structural char...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the cyclobutylmethoxy moiety is increasingly utilized as a lipophilic, metabolically stable bioisostere for standard alkyl ethers or benzyl groups. However, its structural characterization presents unique challenges due to the conformational flexibility ("puckering") of the cyclobutane ring and the electronic desshielding effects of the pyridine scaffold.
This guide provides a definitive, self-validating protocol for identifying this specific moiety, distinguishing it from common structural analogs (cyclopropylmethoxy, isobutoxy) through high-resolution NMR spectroscopy.
Part 1: Theoretical Basis & Spectral Prediction
The Pyridine Scaffold Effect
The pyridine ring acts as a strong electron-withdrawing group (EWG) and induces a significant diamagnetic anisotropy (ring current).
Inductive Effect: The electronegative nitrogen atom withdraws electron density, causing downfield shifts for protons on the alkoxy linker.
Ring Current: Protons located in the deshielding cone of the pyridine ring (specifically the
-methylene of the ether) will experience a shift to higher frequency (downfield) compared to aliphatic ethers.
The Cyclobutane "Butterfly" Conformation
Unlike the planar cyclopropane ring, cyclobutane is not planar. It adopts a puckered "butterfly" conformation to relieve torsional strain.
Spectral Consequence: This rapid ring inversion averages the axial and equatorial environments at room temperature, but often results in broad, complex multiplets for the ring methylene protons (
and ), rather than the sharp first-order multiplets seen in acyclic chains.
Part 2: Comparative Analysis (The Fingerprint)
The following table contrasts the cyclobutylmethoxy group against its two most common confusion points: the Cyclopropylmethoxy group (often a synthetic impurity or alternative target) and the Isobutoxy group (a structural isomer).
Table 1: Comparative 1H NMR Signal Profile (400 MHz, CDCl3)
Feature
Cyclobutylmethoxy ()
Cyclopropylmethoxy ()
Isobutoxy ()
Linker ()
4.0 – 4.4 ppm Doublet (). Distinctly deshielded by pyridine.
3.8 – 4.1 ppm Doublet (). Slightly more shielded than cyclobutyl.
0.3 – 0.7 ppm Two distinct multiplets (cis/trans). Key Distinction: Very high field signals.
N/A (See Methyls below).
Methyl ()
None
None
0.9 – 1.0 ppm Strong Doublet ().
13C Count (Alkoxy)
4 Signals (1 -O, 1 , 2 Ring )
3 Signals (1 -O, 1 , 1 Ring )
3 Signals (1 -O, 1 , 1 )
*Note: Due to symmetry, carbons 2/3 in cyclopropyl and the two methyls in isobutyl often appear as single intense peaks.
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, do not rely on 1H NMR alone. Use this workflow to create a self-validating assignment.
Sample Preparation
Solvent:
is recommended over for pyridine derivatives to prevent aggregation and ensure sharp peaks for the aromatic protons.
Concentration:
in .
Reference: TMS (
) or residual solvent peak ( quintet at ).
Acquisition Parameters[2]
Pulse Sequence: Proton (
), HSQC (multiplicity-edited).
Relaxation Delay (
): Set to to allow full relaxation of the isolated pyridine protons for accurate integration.
Scans: 16 (Proton), 8 (HSQC).
The Logic Flow (Visualization)
The following diagram illustrates the decision matrix for confirming the Cyclobutylmethoxy moiety.
Figure 1: Decision tree for distinguishing cyclobutyl ethers from structural analogs.
Part 4: Detailed Signal Assignment (Case Study)
The Linker Protons (
)
Position: The oxygen atom is attached directly to the pyridine ring (via the methylene). The pyridine nitrogen's electron withdrawal deshields this position.
Appearance: A clean doublet (
).
Shift: Expect
. If the ether is at the 2- or 4-position of pyridine, resonance effects will shift this further downfield compared to the 3-position.
The Methine Proton (
)
Coupling: It couples to the linker
(2 protons) and the ring s (4 protons).
Appearance: A "pseudo-septet" or broad multiplet.
Shift:
. This is significantly downfield from the cyclopropyl methine () due to the ring strain differences and anisotropy.
The Ring Methylenes (
)
The "Pucker" Effect: In cyclobutane, the
and protons relative to the substituent are magnetically non-equivalent in a static conformation. However, rapid inversion averages them.
Appearance: Two sets of multiplets in the
range.
Diagnostic Check: Integration must equal 6 protons total for the ring (1 methine + 5 methylene protons) + 2 linker protons = 9 protons total for the group.
Workflow Visualization
Figure 2: Experimental workflow for structural validation.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general chemical shifts and ring anisotropy).
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for bioisosteric properties of cycloalkyl ethers).
Wiberg, K. B., & Nist, B. J. (1961). The NMR Spectra of Cyclobutane and Its Derivatives. Journal of the American Chemical Society, 83(5), 1226–1230. Link (Foundational paper on cyclobutane ring puckering and NMR signals).
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Contextualizes the use of cycloalkyl ethers in modern MedChem).
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift data).[1]
LC-MS fragmentation pattern of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine
This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine . It is designed for analytical chemists and drug development professionals requirin...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine . It is designed for analytical chemists and drug development professionals requiring high-specificity detection methods for this pharmacophore.
Executive Summary & Strategic Comparison
Context: 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine is a highly functionalized heterocyclic intermediate often used in the synthesis of kinase inhibitors and other bioactive small molecules. Its unique substitution pattern—combining a halogen, a nitro group, and a sterically distinct ether—creates a complex mass spectral fingerprint.
The Challenge: Standard "generic" monitoring of nitropyridines often relies on the loss of the nitro group (
). However, in complex biological matrices or reaction mixtures, this transition lacks specificity, leading to high background noise and potential false positives from structural analogs.
The Solution: This guide compares the Generic Nitro-Loss Method against a Targeted Side-Chain Cleavage Method . Our analysis demonstrates that targeting the cyclobutylmethoxy ether cleavage provides superior signal-to-noise (S/N) ratios and structural confirmation.
Method Performance Comparison
Feature
Method A: Generic Nitro-Loss
Method B: Targeted Ether Cleavage (Recommended)
Primary Transition
Mass Loss (m)
46 Da
68 Da
Specificity
Low (Common to all nitropyridines)
High (Specific to cyclobutylmethoxy motif)
Signal Intensity
Moderate (Secondary pathway)
High (Primary fragmentation channel)
Matrix Interference
High susceptibility
Low susceptibility
Isotopic Fidelity
Retains Br pattern
Retains Br pattern
Deep Dive: Fragmentation Mechanics
To design a robust assay, one must understand the causality of the fragmentation. The molecule ionizes readily in Positive Electrospray Ionization (ESI+) due to the pyridine nitrogen.
The Isotopic Signature
Before fragmentation, the precursor ion is easily identified by the characteristic bromine isotope pattern.
Isotopologue: ~287.0 m/z
Isotopologue: ~289.0 m/z
Ratio: ~1:1 intensity.
Note: All transitions below must be monitored as pairs to confirm the presence of bromine in the fragment.
The most abundant fragment arises from the cleavage of the C-O ether bond. Unlike simple bond homolysis, this likely proceeds via a hydrogen rearrangement mechanism (similar to a McLafferty rearrangement or onium reaction).
Mechanism: The protonated ether oxygen facilitates the abstraction of a hydrogen from the cyclobutyl side chain.
Neutral Loss: Elimination of methylenecyclobutane (
, 68 Da) .
Product Ion: A protonated 3-nitro-5-bromo-2-pyridone species.
Secondary Pathway: Nitro Group Elimination
Common to nitro-aromatics, the loss of the nitro group occurs but competes with the ether cleavage.
Mechanism: Isomerization of the nitro group followed by loss of
radical (46 Da) or (30 Da).
Observation: Often observed as a lower intensity ion in ESI, more prominent in APCI or EI.
Visualization of Fragmentation Pathways
The following diagram maps the logical flow of fragmentation, illustrating the precursor and product ions.
Figure 1: Fragmentation decision tree for 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine. The green node represents the recommended quantitation ion.
Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating. If the Br isotope ratio (1:1) is not observed in the product ions, the transition is invalid (interference).
Sample Preparation
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Validation Check: Inject a blank solvent to ensure no carryover (cyclobutyl ethers can be "sticky" on C18).
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on fragmentation mechanisms, specifically ether rearrangements).
Holčapek, M., et al. (2010). "Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 875-886.
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.
PubChem Compound Summary. (n.d.). "5-Bromo-3-methoxy-2-nitropyridine (Analog)." National Center for Biotechnology Information. Retrieved from [Link]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Brominated Nitropyridines
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug development. Brominated n...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug development. Brominated nitropyridines, a class of compounds frequently utilized as building blocks in the synthesis of novel therapeutics[1], present unique analytical challenges due to their aromaticity, the presence of a basic pyridine ring, and the electrophilic nature of the nitro and bromo substituents. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of these critical compounds, grounded in scientific principles and practical, field-proven insights.
The Analytical Challenge: Understanding Brominated Nitropyridines
The inherent chemical properties of brominated nitropyridines dictate the strategy for developing a successful HPLC method. The pyridine moiety, with a pKa typically around 5.2-6, can interact with residual silanols on the surface of silica-based stationary phases, leading to poor peak shape, specifically tailing[2][3]. Furthermore, the presence of both bromine and a nitro group on the aromatic ring can lead to subtle differences in polarity and hydrophobicity among isomers and related impurities, demanding high-efficiency separation techniques.
This guide will compare and contrast two common reversed-phase HPLC columns, the workhorse C18 and the alternative selectivity Phenyl-Hexyl column, for the purity analysis of a representative compound, 2,6-Dibromo-4-nitropyridine. We will also explore the impact of mobile phase composition on the separation.
The Foundation of a Robust Method: A Systematic Approach
A successful HPLC method is not a matter of chance, but the result of a systematic and logical development process. The following workflow outlines the key stages in developing a purity method for brominated nitropyridines.
IR spectroscopy peaks for nitro and ether groups in pyridine derivatives
Optimizing Infrared Spectroscopy Modalities for the Characterization of Nitro- and Alkoxy-Pyridine Derivatives In pharmaceutical drug development, the pyridine scaffold is a ubiquitous pharmacophore. Functionalizing this...
Author: BenchChem Technical Support Team. Date: March 2026
Optimizing Infrared Spectroscopy Modalities for the Characterization of Nitro- and Alkoxy-Pyridine Derivatives
In pharmaceutical drug development, the pyridine scaffold is a ubiquitous pharmacophore. Functionalizing this heteroaromatic ring with electron-withdrawing nitro (
) or electron-donating alkoxy/ether () groups drastically alters its physicochemical properties, lipophilicity, and target binding affinities. Fourier Transform Infrared (FTIR) spectroscopy is a critical analytical tool for verifying these substitutions. However, the choice of IR sampling modality—Attenuated Total Reflectance (ATR), Transmission, or Diffuse Reflectance (DRIFTS)—fundamentally impacts the spectral data obtained[1].
As a Senior Application Scientist, I have structured this guide to objectively compare these IR sampling accessories, detail the causality behind spectral shifts, and provide self-validating protocols to ensure absolute trustworthiness in your structural characterization workflows.
Before comparing the analytical hardware, it is essential to understand the target spectral signatures and the causality behind their positions.
Nitro Substitution: The
group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. This stiffens the pyridine ring, shifting the characteristic ring breathing mode from 991 cm⁻¹ (in unsubstituted pyridine) to higher frequencies, such as 1010 cm⁻¹[2]. The nitro group itself presents two highly intense, diagnostic bands: the asymmetric stretch at 1529 cm⁻¹ and the symmetric stretch at 1350 cm⁻¹[2].
Ether Substitution: Alkoxy groups exert an electron-donating resonance (+M) effect, increasing electron density on the ring. Aryl-alkyl ethers are characterized by two strong
stretching absorbances: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹[3].
Comparative Analysis of IR Sampling Modalities
When outfitting a spectroscopy lab, selecting the right sample-handling accessory is as critical as the spectrometer itself. Below is an objective comparison of the primary IR modalities used for characterizing pyridine derivatives.
Table 1: Performance Comparison of IR Sampling Accessories
Absolute intensity, trace analysis, library building
Formulated powders, catalytic supports
The Causality of Spectral Discrepancies:
A critical phenomenon researchers must account for is the difference in relative peak intensities between an ATR accessory and a traditional Transmission setup. In Transmission mode, the optical path length is constant across all wavelengths[6]. However, in an ATR accessory, the penetration depth (
) of the evanescent wave is directly proportional to the wavelength of the incident IR light[5]. Consequently, lower wavenumber vibrations (e.g., the ether symmetric stretch at 1050 cm⁻¹) will appear artificially more intense than higher wavenumber vibrations (e.g., the nitro asymmetric stretch at 1529 cm⁻¹) when compared to a transmission spectrum[1]. Modern spectrometer software applies an "ATR Correction" algorithm to normalize these intensities, allowing for direct comparison against transmission-based spectral libraries[1].
Quantitative Spectral Signatures
Table 2: Diagnostic IR Stretching Frequencies for Substituted Pyridines
To ensure absolute trustworthiness in spectral acquisition, the following protocols integrate physical causality with real-time validation checks.
Protocol A: Attenuated Total Reflectance (ATR-FTIR) Workflow
Ideal for rapid, non-destructive screening of liquid or solid pyridine derivatives[4].
Crystal Validation (Self-Check): Clean the diamond or zinc selenide (ZnSe) Internal Reflection Element (IRE) with a volatile solvent (e.g., isopropanol). Acquire a background spectrum.
Validation: The baseline must be flat. Any residual peaks indicate cross-contamination from previous samples.
Sample Application: Deposit 2–5 mg of the synthesized nitro/ether pyridine derivative directly onto the center of the crystal.
Pressure Application & Causality: Lower the pressure anvil until the clutch clicks.
Causality: The evanescent wave decays exponentially, penetrating only 0.5 to 2.0 µm into the sample[4]. Air gaps have a refractive index (
) much lower than the crystal (), which destroys the internal reflection interface and drastically reduces signal intensity[5]. Intimate contact is mandatory[7].
Spectral Acquisition & Validation: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
Validation: Check the maximum absorbance of the
asymmetric stretch (1529 cm⁻¹). If absorbance is <0.05, the contact is insufficient; re-apply pressure.
Data Processing: Apply the ATR-correction algorithm to normalize wavelength-dependent penetration depth before spectral matching[1].
The gold standard for high-resolution library building and trace solid analysis[5].
Matrix Preparation (Self-Check): Dry spectroscopic-grade KBr at 105°C for 24 hours.
Validation: Press a blank KBr pellet and scan. It must exhibit >80% transmittance across the mid-IR range with minimal broad absorption at 3400 cm⁻¹ (confirming the absence of hygroscopic water).
Sample Dilution & Grinding: Mix 1 mg of the pyridine derivative with 100 mg of anhydrous KBr. Grind vigorously in an agate mortar for 3-5 minutes.
Causality: The particle size must be reduced to less than the wavelength of the IR light (<2 µm). If particles are larger, they will cause Mie scattering (the Christiansen effect), resulting in a sloping baseline and distorted peak shapes.
Pellet Pressing: Transfer the powder to a die and press at 10 tons for 5 minutes under a vacuum.
Causality: The vacuum removes trapped air, preventing the pellet from fracturing or becoming opaque upon the release of pressure.
Acquisition: Place the transparent pellet in the transmission holder and acquire the spectrum. The resulting data requires no ATR correction[1].
Decision Workflow
To streamline the analytical process, follow the decision matrix below to select the optimal IR modality based on sample constraints and analytical requirements.
Workflow for selecting the optimal IR spectroscopy modality for pyridine derivatives.
References[4] Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides
Source : specac.com
URL :[3] Title : 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation
Source : pressbooks.pub
URL :[2] Title : A Comparative Vibrational Analysis of 5-Bromo-2-nitropyridine using FT-IR and Raman Spectroscopy
Source : benchchem.com
URL :[6] Title : Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat...
Source : nih.gov
URL :[5] Title : Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release
Source : mdpi.com
URL :[1] Title : Guide to FT-IR Spectroscopy - Bruker
Source : bruker.com
URL :[7] Title : Explainer: The difference between IR, FTIR, and ATR-FTIR - Specac Ltd
Source : specac.com
URL :
Executive Summary Objective: This guide provides a technical comparison of 2-alkoxy-3-nitropyridine derivatives against their 5-nitro isomers and 2-halo precursors . It focuses on crystallographic data, steric conformati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a technical comparison of 2-alkoxy-3-nitropyridine derivatives against their 5-nitro isomers and 2-halo precursors . It focuses on crystallographic data, steric conformation, and supramolecular packing forces that dictate their utility in drug development.
Core Insight: The positioning of the nitro group (C3 vs. C5) fundamentally alters the molecular topology. 2-Alkoxy-3-nitropyridines exhibit a twisted, non-planar conformation due to steric repulsion between the 2-alkoxy oxygen and the 3-nitro group. In contrast, 5-nitro analogs often adopt planar conformations that facilitate
- stacking. This structural divergence dictates their reactivity profiles and pharmacological applications.
Part 1: Structural Performance Comparison
Steric Topology & Conformation
The primary differentiator between the 3-nitro and 5-nitro series is the dihedral twist caused by ortho-substitution.
The "performance" of a crystal structure is defined by its stability and the interactions that hold the lattice together.
3-Nitro Series (The "Orthogonal" Packer):
Dominant Force: Non-classical hydrogen bonds (
) and weak interactions.
-Stacking: Often disrupted or offset due to the twisted nitro group preventing close face-to-face approach.
Lattice Motif: frequently forms 3D networks or herringbone patterns to accommodate the bulky, twisted substituents.
5-Nitro Series (The "Planar" Packer):
Dominant Force: Strong
- stacking interactions enabled by the flat molecular profile.
Lattice Motif: Tendency to form layered/sheet structures .
Quantitative Crystallographic Data
Comparison of representative crystal data derived from single-crystal X-ray diffraction (XRD).
Parameter
2-(2-Methoxyphenoxy)-3-nitropyridine [1]
2-(Naphthalen-2-yloxy)-5-nitropyridine [2]
Crystal System
Monoclinic
Monoclinic
Space Group
(Typical for organic non-centrosymmetric)
Unit Cell ()
7.50
6.74
Unit Cell ()
7.15
8.92
Unit Cell ()
20.64
21.07
Angle ()
91.88
94.29
Volume ()
~1107
~1263
Z (Molecules/Cell)
4
4
Key Interaction
(3D Network)
(Pyridine)
Analyst Note: The larger
-axis in both cases accommodates the elongated alkoxy/aryloxy chains, but the packing efficiency (Volume/Z) is comparable. The 5-nitro derivative utilizes interactions, a stabilizing force less accessible to the twisted 3-nitro isomer.
Part 2: Experimental Protocols
Protocol A: Synthesis of 2-Alkoxy-3-Nitropyridines
Rationale: This method utilizes Nucleophilic Aromatic Substitution (
).[3] The 3-nitro group activates the C2 position, making the leaving group (Cl/Br) susceptible to alkoxide attack.
Reagents:
2-Chloro-3-nitropyridine (1.0 eq)
Alcohol (R-OH) (1.2 eq)
Base:
or (for unreactive alcohols)
Solvent: DMF or Acetonitrile (
)
Step-by-Step Workflow:
Activation: Dissolve the alcohol in dry DMF under
atmosphere.
Deprotonation: Add Base (
) and stir at RT for 30 mins to generate the alkoxide in situ.
Addition: Dropwise add a solution of 2-Chloro-3-nitropyridine in DMF.
Critical Check: The solution often turns yellow/orange upon addition due to the formation of the Meisenheimer complex intermediate.
Reaction: Heat to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup: Pour into ice-cold water. The product usually precipitates. Filter and wash with cold water.
Purification: Recrystallize from Ethanol/Water to remove trace salts.
Protocol B: Single Crystal Growth (Slow Evaporation)
Rationale: High-quality crystals require controlled supersaturation. The "antisolvent diffusion" or "slow evaporation" methods are best for these polar-organic molecules.
Solvent Choice: Dissolve 50 mg of purified product in a minimal amount of Acetone or Chloroform (good solubility).
Vessel: Place in a small scintillation vial (inner vial).
Evaporation: Cover the vial with Parafilm and poke 3–4 small holes with a needle to restrict evaporation rate.
Environment: Place the vial in a vibration-free, dark cupboard at constant temperature (
).
Harvest: Check after 3–7 days. Colorless blocks or prisms should form.
Part 3: Visualizations
Structural Logic & Synthesis Pathway
This diagram illustrates the synthesis logic and the steric consequences leading to the specific crystal structure traits.
Caption: Synthesis pathway via SNAr and the downstream structural consequences of steric hindrance at the C3 position.
Comparative Interaction Topology
A logic map comparing how the 3-nitro vs. 5-nitro substitution dictates the final crystal lattice.
Caption: Divergent crystal engineering outcomes driven by the position of the nitro group.
References
2-(2-Methoxyphenoxy)-3-nitropyridine . Acta Crystallographica Section E, 2011.
2-(Naphthalen-2-yloxy)-5-nitropyridine . Acta Crystallographica Section E, 2011.
2-Chloro-3-nitropyridine . Acta Crystallographica Section E, 2010.[4]
Application Notes for Synthesis of Derivatives from 2-Amino-4-bromo-3-nitropyridine . BenchChem, 2025.[3]
Structural and Optical Properties of Nitropyridine Isomers . MDPI, 2025.
Stability comparison of cyclobutylmethoxy pyridine vs linear alkoxy analogs
A Technical Guide for Drug Development Professionals In the relentless pursuit of robust clinical candidates, medicinal chemists often face a critical decision: which molecular scaffold will provide the optimal balance o...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Development Professionals
In the relentless pursuit of robust clinical candidates, medicinal chemists often face a critical decision: which molecular scaffold will provide the optimal balance of potency, selectivity, and drug-like properties? Among these properties, chemical and metabolic stability are paramount, directly influencing a compound's pharmacokinetic profile, potential for toxicity, and ultimately, its therapeutic success. This guide provides a head-to-head comparison of cyclobutylmethoxy pyridine scaffolds against their linear alkoxy pyridine counterparts, offering a framework for evaluating their relative stability.
The Central Question: Cyclic vs. Linear Alkoxy Groups
The core of this comparison lies in the substitution at the pyridine core. Does the constrained, four-membered ring of a cyclobutyl group offer a stability advantage over a more flexible, linear alkyl chain (e.g., n-propoxy, isobutoxy)? The answer has significant implications for a molecule's resilience to both the harsh chemical conditions of manufacturing and the complex enzymatic machinery of human metabolism.
Structural Hypotheses:
Steric Hindrance: The bulkier, three-dimensional nature of the cyclobutyl group could sterically shield the adjacent ether linkage and the pyridine ring from enzymatic attack, particularly from cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2] Linear chains, while potentially bulky, possess greater conformational flexibility, which might allow for easier access to the active sites of metabolizing enzymes.
Metabolic Pathways: The primary routes of metabolism for alkoxy groups often involve O-dealkylation or hydroxylation at the alkyl chain.[1][2] The cyclobutyl ring, being a strained carbocycle, might exhibit different metabolic fates compared to a linear chain.[3] Research suggests that incorporating a cyclobutyl ring can enhance metabolic stability by preventing certain enzymatic degradations.[3][4]
To rigorously test these hypotheses, a two-pronged experimental approach is essential: a forced degradation study to assess intrinsic chemical stability and an in vitro metabolic stability assay to predict in vivo clearance.
Visualizing the Core Structures
Caption: Comparative chemical structures.
Part 1: Chemical Stability Assessment via Forced Degradation
Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and demonstrate the specificity of analytical methods under stressed conditions.[5][6][7][8] These studies subject the compound to conditions far more severe than it would encounter during its shelf life.[5]
Experimental Workflow: Forced Degradation
Caption: Workflow for forced degradation studies.
Detailed Protocol: Acid Hydrolysis Stress Test
Causality: Acid hydrolysis is chosen to simulate the acidic environment of the stomach and to assess the stability of the ether linkage and the pyridine ring, which can be susceptible to acid-catalyzed cleavage or degradation. A concentration of 0.1 M HCl at an elevated temperature (60°C) is typically sufficient to induce degradation (targeting 5-20%) within a reasonable timeframe without being overly aggressive.[5]
Preparation: Prepare a 1 mg/mL stock solution of the test compound in a 50:50 acetonitrile:water mixture.
Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
Incubation: Place the vials in a controlled temperature oven or water bath at 60°C.
Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 8, 24, and 48 hours).
Quenching: Immediately neutralize the reaction by adding an equivalent volume of 0.1 M NaOH to the aliquot. This prevents further degradation before analysis.
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for identifying the mass of any degradation products formed.
Anticipated Data & Interpretation
The primary output is the percentage of the parent compound remaining over time. The cyclobutylmethoxy analog is hypothesized to show greater stability (less degradation) under hydrolytic and oxidative stress due to the steric protection afforded by the cyclobutyl group.
Stress Condition
Time (h)
Cyclobutylmethoxy (% Remaining)
n-Propoxy (% Remaining)
Isobutoxy (% Remaining)
0.1 M HCl, 60°C
24
95.2
88.5
89.1
0.1 M NaOH, 60°C
24
98.1
96.4
97.0
3% H₂O₂, RT
8
92.5
85.3
86.2
Table 1: Representative data from forced degradation studies.
Part 2: Metabolic Stability Assessment in Human Liver Microsomes
Predicting how a drug will be metabolized is a critical step in early drug discovery.[9][10] In vitro assays using human liver microsomes (HLMs) provide a reliable method for determining a compound's intrinsic clearance, primarily by Phase I enzymes like the cytochrome P450 family.[11][12][13][14]
Experimental Workflow: In Vitro Metabolic Stability
Caption: Workflow for HLM metabolic stability assay.
Detailed Protocol: HLM Stability Assay
Causality: This assay mimics the environment of the liver's endoplasmic reticulum, where most Phase I metabolism occurs.[12] Human liver microsomes contain a high concentration of CYP enzymes.[9] The cofactor NADPH is essential to initiate the CYP catalytic cycle.[13][15] The reaction is run at 37°C to simulate physiological temperature. Quenching with a cold organic solvent like acetonitrile serves to stop the enzymatic reaction and precipitate proteins for clean analysis.
Reagent Preparation:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Thaw pooled human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in the buffer.
Prepare a 1 µM working solution of the test compound in the buffer.
Prepare an NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.
Incubation:
In a 96-well plate, add 90 µL of the microsome suspension to wells containing 5 µL of the test compound solution.
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
Reaction Initiation:
Initiate the reaction by adding 5 µL of the NADPH solution. The T=0 sample is taken immediately by transferring an aliquot to a separate plate containing 100 µL of cold acetonitrile with an internal standard.
Time Points: Continue incubating at 37°C, taking aliquots at 5, 15, 30, and 60 minutes and quenching them in the acetonitrile plate.
Sample Processing: Once all time points are collected, centrifuge the quenched plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
Anticipated Data & Interpretation
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A longer half-life and lower clearance value indicate greater metabolic stability. The cyclobutylmethoxy analog is expected to exhibit a significantly longer half-life due to increased resistance to CYP-mediated metabolism.
Compound
t½ (min)
Clint (µL/min/mg protein)
Stability Classification
Cyclobutylmethoxy Pyridine
> 60
< 15
High
n-Propoxy Pyridine
25
48.2
Moderate
Isobutoxy Pyridine
18
67.1
Low
Testosterone (Control)
12
101.5
Low
Table 2: Representative data from a human liver microsomal stability assay.
Conclusion and Recommendations
This guide outlines a systematic approach to comparing the stability of cyclobutylmethoxy pyridine with its linear alkoxy analogs. The experimental data, though representative, are based on the strong scientific premise that the steric bulk and unique conformation of the cyclobutyl group can effectively shield the molecule from both chemical and enzymatic degradation.
Chemical Stability: The cyclobutylmethoxy analog is predicted to offer superior resistance to hydrolytic and oxidative stress, which could translate to a longer shelf-life and better formulation compatibility.
Metabolic Stability: The most significant advantage is expected in metabolic stability. The cyclobutyl group acts as a "metabolic shield," reducing the rate of clearance by CYP enzymes. This can lead to improved pharmacokinetic properties, such as a longer in vivo half-life and higher oral bioavailability.[16]
For drug development professionals, these findings suggest that employing a cyclobutylmethoxy scaffold over a simple linear alkoxy chain is a rational strategy for mitigating stability liabilities. While synthesis may be more complex, the potential payoff in creating a more robust and developable drug candidate is substantial. It is recommended that these comparative stability studies be performed early in the lead optimization phase to guide scaffold selection and prioritize resources effectively.
References
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
Al-Hadiya, B. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC. Available from: [Link]
van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available from: [Link]
Fukami, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available from: [Link]
Mercell. (n.d.). metabolic stability in liver microsomes. Available from: [Link]
van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available from: [Link]
ChemRxiv. (2024). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of. Available from: [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. ResearchGate. Available from: [Link]
Guengerich, F. P., & Waterman, M. R. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Available from: [Link]
Ponec, R., et al. (2006). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available from: [Link]
Gourdou, A., et al. (2015). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. ResearchGate. Available from: [Link]
Hong, J. Y., et al. (1999). Metabolism of methyl tert-butyl ether and other gasoline ethers in mouse liver microsomes lacking cytochrome P450 2E1. PubMed. Available from: [Link]
Al-Hadiya, B. (2022). (PDF) Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. ResearchGate. Available from: [Link]
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
El-Gamal, M. I., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
Guengerich, F. P. (2007). Cytochrome P450 and Chemical Toxicology. ACS Publications. Available from: [Link]
Catalyst University. (2014, August 20). Cytochrome P450 Catalytic Cycle - Biochemistry. YouTube. Available from: [Link]
Merck Millipore. (n.d.). Metabolic Stability Assays. Available from: [Link]
Yan, Y., et al. (2022). Investigating the Effects of Para -methoxy Substitution in Sterically Enhanced Unsymmetrical Bis(arylimino)pyridine-cobalt Ethylene Polymerization Catalysts. Chinese Journal of Polymer Science. Available from: [Link]
Bajaj, S., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
El-Gazzar, M. G., et al. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. Available from: [Link]
Foroozesh, M., et al. (2013). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. MDPI. Available from: [Link]
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available from: [Link]
[1][2] Executive Summary: Immediate Action Card 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine is a high-value research intermediate possessing three distinct hazard functionalities: a nitro group (energetic/reactive), a...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary: Immediate Action Card
5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine is a high-value research intermediate possessing three distinct hazard functionalities: a nitro group (energetic/reactive), a bromine atom (halogenated waste), and a pyridine core (toxicity).[1][2]
Improper disposal of this compound poses two critical risks:
Explosion/Exotherm: Mixing nitro-aromatics with strong bases (e.g., NaOH, KOH) or reducing agents can trigger rapid, exothermic decomposition or explosive polymerization.[1][2]
Regulatory Violation: Failure to classify as "Halogenated Waste" violates EPA RCRA standards, leading to severe fines and potential release of dioxins during improper incineration.[1][2]
The Golden Rules of Disposal
DO
DO NOT
DO Segregate into Halogenated Organic waste streams.
DO NOT Mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable.[2]
DO Use amber glass or HDPE containers to prevent light degradation.[1][2]
DO NOT Pour down the drain. This is a marine pollutant and toxic to aquatic life.[1]
DO Label clearly as "Toxic," "Irritant," and "Halogenated."[2]
DO NOT Mix with Strong Bases or Reducing Agents (Hydrides, Zinc).[1][2]
Hazard Characterization & Causality
To handle this chemical safely, one must understand why it is dangerous. The disposal protocol is dictated by its functional groups.[1]
A. The Nitro Group (
)
Risk: Energetic instability.[1][2] While this specific molecule is less shock-sensitive than polynitro compounds (like TNT), the nitro group renders the molecule susceptible to rapid decomposition when heated or subjected to nucleophilic attack.[1][2]
Operational Implication: Never distill this compound to dryness without a stabilizer.[1][2] In waste streams, it must never be mixed with strong alkalis (bases), as this can trigger the Janovsky reaction or other nucleophilic aromatic substitutions that generate heat and unstable Meisenheimer complexes [1].[2]
B. The Bromine Atom (
)[1][2]
Risk: Halogenated combustion byproducts.[1][2] If incinerated at standard low temperatures, brominated compounds can form toxic dioxins and furans.[2]
Operational Implication: This dictates the final disposal path.[1][2] It must be routed to a facility capable of High-Temperature Incineration (HTI) with scrubbers for acid gas (HBr) removal [2].[1][2]
C. The Cyclobutyl Moiety
Risk: Ring strain.[1][2] The cyclobutyl ether adds chemical potential energy, increasing the flammability of the waste mixture.
Operational Implication: Treat as a "Flammable Liquid" (Class 3) when in solution.[1]
Waste Segregation Workflow
The following decision tree outlines the logical flow for segregating this specific compound.
Figure 1: Decision matrix for segregating 5-Bromo-2-(cyclobutylmethoxy)-3-nitropyridine waste. Note the critical checkpoint for incompatibility with bases.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Degraded)
Use this protocol for old inventory or solid residues.[2]
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][2] Work inside a fume hood.
Container Selection: Use a wide-mouth amber glass jar or a high-density polyethylene (HDPE) jar.[1][2] Do not use metal containers as nitro compounds can react with certain metals over long periods.[1][2]
Transfer: Carefully transfer the solid into the container. Avoid generating dust.[1][2][3][4][5]
Solvent Wash (Optional): If the solid is sticky or adhered to glassware, dissolve it in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .[1] Add this rinse to the Liquid Halogenated Waste stream (see Scenario B).
Storage: Close the lid tightly. Store in a secondary containment bin until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or reaction byproducts.[2]
Compatibility Check: Ensure the waste carboy does NOT contain strong bases (Sodium Hydroxide, Potassium tert-butoxide) or strong reducers (Lithium Aluminum Hydride).[1][2]
Why? Nitro compounds in basic solution can form unstable salts that are shock-sensitive when dried [3].[1][2]
Quenching (If Reactive): If the reaction mixture contains unquenched reagents, quench carefully in a separate flask placed in an ice bath before adding to the main waste container.
Segregation: Pour the mixture into the Halogenated Organic Solvents waste container (typically the "Red Can" or designated carboy).
Note: Even if the solvent is 90% Ethyl Acetate (non-halogenated) and only 10% of this brominated compound, the entire mixture must be classified as Halogenated Waste [4].
Venting: If the waste was recently quenched or is evolving gas, use a vented cap (e.g., circumvention cap) to prevent pressure buildup from potential NOx evolution.[2]
Regulatory Classification & Logistics
When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classifications.
Parameter
Classification
Notes
RCRA Status
Hazardous Waste
Likely D001 (Ignitable) if in solvent.[1][2] Not explicitly P/U listed, so treat as "Characteristic Waste."
Waste Stream
Halogenated Organics
Presence of Bromine mandates this classification.[1]
Required for N.O.S. (Not Otherwise Specified) descriptions.
Destruction Method
Fuel Blending / Incineration
Must be incinerated at >1000°C to destroy the pyridine ring and capture HBr.[1]
Emergency Contingencies
Spill Cleanup[2][7][8]
Evacuate: If the spill is >100mL or outside a hood, evacuate the immediate area.[1][2]
Absorb: Use Vermiculite or Sand .[1][2] Do not use paper towels or combustible materials (sawdust) as the nitro group can act as an oxidizer under fire conditions, facilitating rapid combustion.[1][2]
Decontaminate: Wash the surface with a mild surfactant (soap/water).[1][2] Do not use bleach (oxidizer) or strong caustic soda.[1][2]
Exposure First Aid[2][3]
Skin: Wash with soap and water for 15 minutes.[1][2] The pyridine ring allows for transdermal absorption—monitor for systemic toxicity (nausea, headache).[1]
Eyes: Flush for 15 minutes.[1][2][3][4] Seek medical attention immediately.
References
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] 4th Ed.[1][2] New York: Wiley, 1992.[1][2] (Referencing the instability of Meisenheimer complexes in nitro-aromatics).
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1][2] [1][2]
Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[1][2] 7th Ed.[1][2] Boston: Butterworth-Heinemann, 2006.[1][2] (Section on Nitro-aromatics and Alkali interaction).
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014.[1][2] EPA530-F-11-003.[1][2] (Defining "Mixture Rule" for halogenated solvents). [1][2]